2-Bromo-3,4-difluorobenzaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3,4-difluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2O/c8-6-4(3-11)1-2-5(9)7(6)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTJGMXVLOOKBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1578156-21-4 | |
| Record name | 2-bromo-3,4-difluorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-3,4-difluorobenzaldehyde: Synthesis, Structure, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3,4-difluorobenzaldehyde is a halogenated aromatic aldehyde that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern—a bromine atom ortho to the aldehyde and two fluorine atoms on the benzene ring—imparts a distinct reactivity profile, making it a valuable precursor for the synthesis of complex molecular architectures. The presence of fluorine atoms can significantly influence the pharmacokinetic properties of a molecule, such as metabolic stability and binding affinity, making this compound particularly attractive for drug discovery programs.[1] This guide provides a comprehensive overview of the synthesis, molecular structure, and chemical reactivity of this compound, offering field-proven insights and detailed experimental protocols for its utilization in a research setting.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 1578156-21-4 | [2] |
| Molecular Formula | C₇H₃BrF₂O | |
| Molecular Weight | 221.00 g/mol | |
| Appearance | Solid | [2] |
| Purity | Typically ≥97% | [2] |
| Storage | Inert atmosphere, 2-8°C | [2] |
| SMILES | C1=CC(=C(C(=C1C=O)Br)F)F | |
| InChI Key | LBTJGMXVLOOKBO-UHFFFAOYSA-N | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through the bromination of 3,4-difluorobenzaldehyde. The following protocol is adapted from established methods for the bromination of substituted benzaldehydes.[3]
Experimental Protocol: Bromination of 3,4-difluorobenzaldehyde
This protocol outlines a laboratory-scale synthesis of this compound.
Materials:
-
3,4-Difluorobenzaldehyde
-
N-Bromosuccinimide (NBS)
-
Sulfuric acid (concentrated)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve 3,4-difluorobenzaldehyde (1.0 eq) in dichloromethane.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add concentrated sulfuric acid (2.0 eq) to the stirred solution.
-
In a separate beaker, dissolve N-Bromosuccinimide (1.1 eq) in dichloromethane.
-
Add the NBS solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium sulfite solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Diagram of Synthetic Workflow
Caption: Synthetic workflow for this compound.
Molecular Structure Elucidation
Predicted ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show two signals in the aromatic region and one signal for the aldehyde proton.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.2 | s | 1H | CHO |
| ~7.8 | m | 1H | Ar-H |
| ~7.4 | m | 1H | Ar-H |
The aldehyde proton is expected to be a singlet in the downfield region. The two aromatic protons will likely appear as multiplets due to coupling with each other and with the fluorine atoms.
Predicted ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~188 | C=O |
| ~155 (d, J ≈ 250 Hz) | C-F |
| ~150 (d, J ≈ 250 Hz) | C-F |
| ~135 | Ar-C |
| ~125 | Ar-C |
| ~120 (d, J ≈ 20 Hz) | C-Br |
| ~115 (d, J ≈ 20 Hz) | Ar-C |
The carbon attached to the fluorine atoms will appear as doublets with large coupling constants. The other aromatic carbons will also exhibit splitting due to coupling with fluorine.[4]
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (221.00 g/mol ). A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments.
Chemical Reactivity and Synthetic Applications
The reactivity of this compound is dictated by its three key functional groups: the aldehyde, the bromo substituent, and the difluorinated aromatic ring.
Reactions of the Aldehyde Group
The aldehyde functionality is a versatile handle for various chemical transformations, including:
-
Oxidation: Can be oxidized to the corresponding carboxylic acid (2-Bromo-3,4-difluorobenzoic acid).
-
Reduction: Can be reduced to the corresponding benzyl alcohol.
-
Reductive Amination: Can undergo reductive amination to form various substituted benzylamines.
-
Wittig Reaction: Can be converted to an alkene by reaction with a phosphonium ylide.
-
Aldol and Knoevenagel Condensations: Can participate in carbon-carbon bond-forming reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The bromo substituent is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful tool for the formation of C-C bonds.[5][6]
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas supply (Argon or Nitrogen)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a stream of inert gas.
-
Add the degassed solvent system (1,4-Dioxane/Water).
-
Heat the reaction mixture to 90°C and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Diagram of Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Potential Applications in Drug Discovery
Fluorinated aromatic compounds are of significant interest in medicinal chemistry due to the unique properties that fluorine imparts to a molecule.[1] this compound serves as a valuable starting material for the synthesis of novel drug candidates. The difluorinated phenyl ring can enhance metabolic stability by blocking sites of oxidative metabolism. Furthermore, the fluorine atoms can modulate the pKa of nearby functional groups and participate in favorable interactions with biological targets.
Derivatives of this compound could be explored for a variety of therapeutic areas, including but not limited to:
-
Oncology: As a scaffold for the development of kinase inhibitors or other anti-cancer agents.
-
Infectious Diseases: As a precursor for novel antibacterial or antiviral compounds.
-
Neuroscience: For the synthesis of ligands for CNS targets.
The ability to functionalize both the aldehyde and the bromo positions allows for the creation of diverse libraries of compounds for high-throughput screening and lead optimization.
Safety and Handling
This compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a highly functionalized building block with significant potential for applications in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique combination of a reactive aldehyde, a versatile bromo group, and a difluorinated aromatic ring provides a powerful platform for the construction of complex and novel molecules. This guide has provided a comprehensive overview of its synthesis, structural characteristics, and reactivity, offering a valuable resource for researchers seeking to exploit the synthetic potential of this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. Page loading... [wap.guidechem.com]
- 3. CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 4. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Blueprint of 2-Bromo-3,4-difluorobenzaldehyde: A Technical Guide for Advanced Research
Introduction: The Structural Significance of 2-Bromo-3,4-difluorobenzaldehyde
In the landscape of contemporary drug discovery and materials science, halogenated aromatic aldehydes serve as indispensable building blocks. Their unique electronic properties and synthetic versatility make them crucial synthons for accessing complex molecular architectures. This compound, a trisubstituted benzaldehyde derivative, is a compound of significant interest due to the strategic placement of its functional groups. The interplay between the electron-withdrawing aldehyde and fluorine atoms, and the sterically demanding bromine atom, creates a nuanced electronic and steric profile. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and confirm the structure of this compound. For researchers in medicinal chemistry and materials science, a thorough understanding of this molecule's spectroscopic signature is paramount for reaction monitoring, quality control, and the rational design of novel derivatives.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are essential for unambiguous characterization.
Methodology for NMR Data Acquisition: A Self-Validating Protocol
The following protocol outlines a standardized procedure for acquiring high-quality NMR spectra, ensuring reproducibility and accuracy.
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the chemical shifts to 0.00 ppm.
-
-
Instrument Setup and Calibration:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to achieve maximum homogeneity, which is visualized by the sharp and symmetrical line shape of a reference signal (e.g., the residual solvent peak).
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30-45° pulse angle to avoid saturation, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is typically employed to produce a spectrum with singlets for each unique carbon atom. Due to the low natural abundance of the ¹³C isotope, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required.
-
¹H NMR Spectral Analysis: Predicted Data
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aldehydic and aromatic protons. The electron-withdrawing nature of the aldehyde and fluorine substituents will deshield these protons, shifting their resonances downfield.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| Aldehyde (-CHO) | 9.9 - 10.2 | s | - |
| Aromatic (H-5) | 7.6 - 7.8 | m | - |
| Aromatic (H-6) | 7.4 - 7.6 | m | - |
-
Aldehyde Proton: The proton of the aldehyde group is highly deshielded and is expected to appear as a singlet in the region of δ 9.9-10.2 ppm.
-
Aromatic Protons: The two aromatic protons will appear as multiplets due to coupling with each other and with the fluorine atoms. The exact chemical shifts and coupling patterns will be influenced by the combined electronic effects of the bromine and two fluorine substituents.
¹³C NMR Spectral Analysis: Predicted Data
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule. The presence of fluorine will lead to C-F coupling, which can be observed as doublets or more complex multiplets.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |
| Aldehyde (C=O) | 188 - 192 | Possible small coupling to F |
| C2 (C-Br) | 115 - 120 | d |
| C3 (C-F) | 150 - 155 | d (large ¹JCF) |
| C4 (C-F) | 155 - 160 | d (large ¹JCF) |
| C1 (C-CHO) | 130 - 135 | d |
| C5 | 120 - 125 | d |
| C6 | 110 - 115 | d |
-
Carbonyl Carbon: The aldehyde carbonyl carbon is the most deshielded and will appear significantly downfield.
-
Fluorinated Carbons: The carbons directly bonded to fluorine (C3 and C4) will exhibit large one-bond C-F coupling constants (¹JCF).
-
Other Aromatic Carbons: The remaining aromatic carbons will show smaller two- and three-bond C-F couplings.
Caption: Molecular structure of this compound.
II. Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
ATR is a common sampling technique for obtaining the IR spectrum of solid samples.
-
Instrument Preparation: Ensure the FT-IR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
Background Scan: Acquire a background spectrum of the clean ATR crystal. This is crucial for obtaining a true spectrum of the sample.
-
Sample Application: Place a small amount of solid this compound onto the ATR crystal. Apply pressure with the built-in clamp to ensure good contact.
-
Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-adding 16 to 32 scans is recommended to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum should be baseline-corrected, and the absorption peaks should be labeled with their wavenumbers (cm⁻¹).
IR Spectral Analysis: Predicted Data
The IR spectrum of this compound will be dominated by absorptions corresponding to the aldehyde and the substituted aromatic ring.
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| ~3050-3100 | Aromatic C-H Stretch | Medium to Weak |
| ~2820 & ~2720 | Aldehyde C-H Stretch (Fermi Resonance) | Medium to Weak |
| ~1700-1715 | Aldehyde C=O Stretch | Strong |
| ~1580-1600 | Aromatic C=C Stretch | Medium to Strong |
| ~1200-1300 | C-F Stretch | Strong |
| Below 800 | C-Br Stretch | Medium to Strong |
-
Aldehyde Group: The strong C=O stretch is a key diagnostic peak. The presence of two weaker bands for the C-H stretch (a Fermi resonance doublet) is also characteristic of aldehydes.
-
Aromatic Ring: The aromatic C-H and C=C stretching vibrations confirm the presence of the benzene ring.
-
Halogen Substituents: The strong C-F and C-Br stretching vibrations will appear in the fingerprint region of the spectrum.
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern under ionization.
Experimental Protocol: Electron Ionization (EI) GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is a standard method for the analysis of volatile and thermally stable compounds like this compound.
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: Inject the sample into the GC, where it is vaporized and separated from any impurities on a capillary column.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
Mass Spectral Analysis: Predicted Data
The mass spectrum of this compound will display a characteristic molecular ion peak and several fragment ions.
| m/z Value | Proposed Fragment Ion | Key Features |
| 220/222 | [C₇H₃BrF₂O]⁺ | Molecular ion (M⁺); Isotopic pattern for one Br atom (1:1 ratio) |
| 219/221 | [C₇H₂BrF₂O]⁺ | Loss of H radical |
| 192/194 | [C₆H₂BrF₂]⁺ | Loss of CO |
| 141 | [C₇H₃F₂O]⁺ | Loss of Br radical |
| 113 | [C₆H₃F₂]⁺ | Loss of Br and CO |
-
Molecular Ion: The molecular ion peak will appear as a doublet at m/z 220 and 222 with nearly equal intensity, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).
-
Fragmentation Pathways: Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical (-1) and the loss of carbon monoxide (-28). Cleavage of the C-Br bond will also be a significant fragmentation route.
Caption: Proposed MS fragmentation of this compound.
IV. Conclusion: A Unified Spectroscopic Portrait
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and self-validating structural portrait. Each technique offers a unique and complementary piece of the molecular puzzle. The predicted data and established protocols outlined in this guide serve as a robust framework for researchers to confidently identify, characterize, and utilize this important synthetic intermediate. The convergence of data from these orthogonal analytical methods ensures the highest level of scientific integrity and provides a solid foundation for its application in the synthesis of novel pharmaceuticals and advanced materials.
A Senior Application Scientist's Guide to 2-Bromo-3,4-difluorobenzaldehyde: Sourcing, Synthesis, and Application
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Chemistry
2-Bromo-3,4-difluorobenzaldehyde is a trifunctional aromatic compound that has emerged as a valuable intermediate in the synthesis of complex organic molecules. Its strategic combination of an aldehyde, a bromine atom, and a difluorinated benzene ring offers chemists a versatile platform for constructing novel molecular architectures. This guide provides an in-depth analysis of its commercial availability, key chemical properties, reactivity, and applications, particularly within the pharmaceutical and materials science sectors. The unique electronic properties conferred by the fluorine atoms, coupled with the synthetic handles of the aldehyde and bromo groups, make it a sought-after reagent for creating fluorinated compounds, which often exhibit enhanced biological activity or unique material characteristics.
Physicochemical Properties and Safety Data
A comprehensive understanding of a reagent's properties is fundamental to its effective and safe use in a laboratory setting. The key physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1578156-21-4 | [1] |
| Molecular Formula | C₇H₃BrF₂O | [1][2] |
| Molecular Weight | 221.00 g/mol | [3] |
| Purity | Typically ≥95-98% | [1][2][4] |
| Appearance | Solid | |
| Storage Temperature | 2-8°C, often under an inert atmosphere | [1][3] |
Safety and Handling: this compound is classified as a hazardous substance. According to safety data sheets (SDS), it is harmful if swallowed (H302), causes skin irritation (H315), may cause an allergic skin reaction (H317), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as gloves, eye protection, and a lab coat.[5][6][7] All handling should be performed in a well-ventilated area or a chemical fume hood.
Commercial Availability and Sourcing
This compound is readily available from a variety of chemical suppliers catering to the research and development community. It is typically offered in quantities ranging from milligrams to hundreds of grams. When sourcing this chemical, researchers should consider purity, availability (stock status), and lead times.
| Supplier | Product/Catalog Number | Purity | Notes |
| AOBChem | 29583 | 97% | Stocks available in the USA and China.[1] |
| Biosynth | DNC15621 | N/A | Available for pharmaceutical testing purposes. |
| Sigma-Aldrich (Ambeed) | AMBH93EDD18E | 97% | Distributed by Sigma-Aldrich. |
| CP Lab Safety | - | 95% | For professional research and industrial use only.[2] |
| CymitQuimica (Fluorochem) | 10-F500102 | 98% | Multiple pack sizes available.[4] |
| ChemScene | CS-W000844 | ≥95% | Isomer: 2-Bromo-3,6-difluorobenzaldehyde.[3] |
Core Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from the distinct reactivity of its three functional components: the aldehyde, the bromo group, and the electron-deficient aromatic ring.
Caption: Key reactive sites on this compound.
-
The Aldehyde Group : As a classic electrophile, the aldehyde functionality is a prime site for nucleophilic attack. It readily participates in a wide array of transformations to build molecular complexity, including Wittig reactions to form alkenes, Knoevenagel condensations, and reductive aminations to introduce nitrogen-containing moieties.[8]
-
The Bromo Group : The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions. This is arguably its most powerful feature for drug discovery professionals. Palladium-catalyzed reactions like the Suzuki, Stille, and Heck couplings allow for the precise and efficient formation of new carbon-carbon bonds, enabling the connection of the benzaldehyde core to other complex fragments.[9]
-
The Difluorinated Ring : The two fluorine atoms exert a strong electron-withdrawing inductive effect (-I).[8] This effect has two major consequences. First, it increases the electrophilicity of the aldehyde's carbonyl carbon, making it more reactive toward nucleophiles compared to non-fluorinated analogs.[8] Second, it activates the aromatic ring for nucleophilic aromatic substitution (SNAr), providing another pathway for functionalization.
Application in a Prototypical Workflow: The Suzuki Coupling Reaction
To illustrate the practical application of this building block, a generalized protocol for a Suzuki cross-coupling reaction is provided. This reaction is a cornerstone of modern medicinal chemistry for creating biaryl structures.
Experimental Protocol: Suzuki Cross-Coupling
-
Reagent Preparation : In a reaction vessel purged with an inert gas (e.g., Argon or Nitrogen), combine this compound (1.0 eq.), the desired boronic acid or boronate ester partner (1.1-1.5 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.).
-
Solvent and Base Addition : Add a suitable solvent system (e.g., a mixture of toluene and water, or dioxane) and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).
-
Reaction Execution : Heat the mixture with vigorous stirring to the target temperature (typically 80-110 °C). Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification : Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Isolation : Purify the crude product using column chromatography on silica gel to yield the desired coupled product.
Caption: Generalized workflow for a Suzuki coupling reaction.
Synthetic Routes
While specific synthesis routes for this compound are proprietary to manufacturers, analogous preparations in the scientific literature provide insight. A common strategy involves the directed ortho-lithiation of a suitable precursor followed by formylation. For instance, the synthesis of the isomer 4-Bromo-2,6-difluorobenzaldehyde is achieved by treating 1-bromo-3,5-difluorobenzene with a strong base like lithium diisopropylamide (LDA) at low temperature, which selectively removes a proton ortho to a fluorine atom.[10] The resulting aryllithium species is then quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF) to install the aldehyde group.[10] This powerful technique highlights a plausible and efficient method for producing highly substituted benzaldehydes.
Conclusion
This compound is a high-value, commercially accessible building block for chemists in drug discovery and materials science. Its well-defined reactivity, stemming from its three distinct functional groups, provides a robust platform for generating molecular diversity. The electron-withdrawing nature of the fluorine substituents enhances the reactivity of the aldehyde and the ring, while the bromo group serves as a critical linchpin for modern cross-coupling methodologies. A thorough understanding of its properties, suppliers, and synthetic potential is crucial for leveraging this reagent to its fullest extent in the pursuit of novel chemical entities.
References
- 1. aobchem.com [aobchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. 4-Bromo-2,6-difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
A Comprehensive Safety & Handling Guide for 2-Bromo-3,4-difluorobenzaldehyde (CAS: 1578156-21-4)
An In-depth Technical Resource for Laboratory Professionals
Introduction: Navigating the Chemistry and Hazards
2-Bromo-3,4-difluorobenzaldehyde is a key substituted benzaldehyde derivative utilized as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring both bromine and fluorine atoms, allows for diverse downstream functionalization, making it a valuable intermediate in the synthesis of complex molecular architectures. However, the same reactivity that makes this compound synthetically useful also necessitates a thorough understanding of its potential hazards.
This guide, designed for researchers, chemists, and drug development professionals, moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, more practical understanding of how to handle this compound safely. By explaining the causality behind safety protocols, we aim to empower laboratory personnel to conduct their work with the highest degree of scientific integrity and personal protection.
Section 1: Core Hazard Identification & GHS Classification
The primary hazards associated with this compound are typical of many halogenated aromatic aldehydes: irritation to the skin, eyes, and respiratory system. The aldehyde functional group can react with biological nucleophiles, while the overall molecule presents a toxicological profile that demands respect.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating these hazards.
GHS Hazard Summary
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion / Irritation | 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage / Eye Irritation | 2A / 2 | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1][2] |
| Acute Toxicity, Oral (Potential) | 4 | H302: Harmful if swallowed[3] |
Hazard Pictograms:
-
Expert Insight: The irritant nature of this compound is rooted in its chemical structure. The electrophilic aldehyde carbon can form Schiff bases with amine residues in proteins found in skin, eyes, and mucous membranes, leading to an inflammatory response. The presence of halogens can further exacerbate this effect. Therefore, preventing direct contact is the cornerstone of safe handling.
Section 2: Physicochemical Properties for Practical Risk Assessment
Understanding a chemical's physical properties is not an academic exercise; it is fundamental to designing safe experiments. These properties dictate how the substance will behave inside and outside the flask, influencing exposure risks and handling requirements.
| Property | Value | Source | Significance for Handling |
| Chemical Formula | C₇H₃BrF₂O | Indicates the presence of carbon, hydrogen, bromine, fluorine, and oxygen. | |
| Molecular Weight | 221.00 g/mol | A relatively low molecular weight solid. | |
| Physical State | Solid | [1] | Appears as an off-white solid.[1] As a solid, the primary exposure risk during handling is through dust inhalation or skin contact with the powder. |
| Melting Point | 28 - 33 °C / 82.4 - 91.4 °F | [1] | This low melting point is critical; the compound can melt in a warm room or upon slight heating. Handling must account for its potential to become a liquid, which can splash. |
| Boiling Point | 138 - 139 °C | [1] | Although it is a solid at room temperature, it has a defined boiling point and contains volatile organic compounds (VOCs) that will evaporate.[1] |
| Flash Point | > 110 °C / > 230 °F | [1] | Considered combustible, but not highly flammable at standard laboratory temperatures. |
| Storage Temperature | Inert atmosphere, 2-8°C | Recommended storage in a refrigerator under an inert atmosphere suggests potential sensitivity to air or moisture over time. |
Section 3: Core Safety Protocols & Procedures
A proactive approach to safety involves integrating best practices into every step of the workflow, from preparation to cleanup.
Personal Protective Equipment (PPE): A Mandate for Prevention
The selection of PPE is the most direct control measure to prevent exposure. The following workflow outlines the minimum required PPE for handling this compound.
Caption: PPE Selection Workflow for Handling Halogenated Aldehydes.
-
Rationale:
-
Chemical Fume Hood: Essential to contain potentially harmful dust and vapors, preventing respiratory exposure.[4]
-
Splash-Proof Goggles: Protects against accidental eye contact with the solid powder or if it melts into a liquid. Standard safety glasses are insufficient.[1]
-
Nitrile Gloves: Provides an effective barrier against skin contact.[1][3] Always check for tears before use and remove them correctly to avoid contaminating your skin.
-
Lab Coat: Protects personal clothing and skin from contamination.
-
Protocol for Safe Handling and Weighing
-
Preparation: Designate a specific area within a chemical fume hood for handling. Ensure the work surface is clean and uncluttered.
-
Don PPE: Put on all required PPE as outlined in the diagram above.
-
Material Transfer: Handle the container with care. Use a spatula to transfer the solid to a weighing vessel. Avoid creating airborne dust. If the material has melted, use a pipette or syringe for transfer.
-
Weighing: Tare the balance with the empty vessel. Carefully add the solid until the desired mass is reached. Close the primary container immediately after use.
-
Cleanup: Clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., ethanol) and wipe clean. Dispose of the contaminated wipes in a designated solid waste container.
-
Doffing PPE: Remove gloves and lab coat before leaving the work area. Wash hands thoroughly with soap and water.[1]
Protocol for Storage
-
Container Integrity: Ensure the container is tightly closed to prevent exposure to air and moisture.[1][3][4]
-
Storage Location: Store in a cool, dry, and well-ventilated area, such as a designated chemical refrigerator, away from incompatible substances like strong oxidizing agents.[5]
-
Labeling: The container must be clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.
Section 4: Emergency Response & First Aid
In the event of an accidental exposure, a rapid and correct response is critical to minimizing harm.
Caption: Emergency First Aid Decision Tree for Accidental Exposure.
-
Ingestion: If swallowed, rinse the mouth with water.[3] Do NOT induce vomiting. Call a poison center or doctor immediately for advice.[3]
-
Self-Protection: Never perform mouth-to-mouth resuscitation if the victim has ingested or inhaled the substance; use a pocket mask with a one-way valve.[3]
Section 5: Fire, Reactivity, and Disposal
-
Fire Fighting:
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.[1][5]
-
Hazardous Combustion Products: During a fire, irritating and toxic gases may be generated, including carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen fluoride.[5] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]
-
-
Stability and Reactivity:
-
Disposal:
Section 6: Toxicological Profile
While comprehensive toxicological data for this compound is not fully available, the primary known effects are related to its irritant properties.[5]
-
Acute Effects: Causes irritation to the skin, eyes, and respiratory tract upon direct contact or inhalation.[1][3][5] Ingestion is presumed to be harmful.[3]
-
Chronic Effects: No specific data is available. As with any research chemical lacking extensive toxicological studies, it should be handled with the assumption that it may have unknown chronic effects. All measures should be taken to minimize exposure.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. 2-Bromo-3,6-difluorobenzaldehyde | C7H3BrF2O | CID 50998399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. aksci.com [aksci.com]
- 5. 3-Bromo-4-fluorobenzaldehyde(77771-02-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
An In-depth Technical Guide to the Safe Handling of 2-Bromo-3,4-difluorobenzaldehyde for Research and Development
As a Senior Application Scientist, it is understood that the introduction of novel chemical entities into drug discovery and development pipelines necessitates a rigorous understanding of their potential hazards. 2-Bromo-3,4-difluorobenzaldehyde is a key building block in synthetic chemistry, valued for its specific reactivity in the construction of complex molecules. However, its trifunctional nature—an aldehyde, a bromo substituent, and a difluorinated aromatic ring—also dictates a specific hazard profile that must be managed with informed precision. This guide provides a comprehensive overview of the potential hazards associated with this compound and outlines detailed protocols for its safe handling, storage, and disposal, grounded in established safety principles for related chemical structures.
Hazard Identification and Risk Profile
While a specific Safety Data Sheet (SDS) for this compound is not extensively available, a robust risk assessment can be constructed by examining the data for structurally similar compounds, such as other brominated and fluorinated benzaldehydes. The primary hazards associated with this class of compounds are well-documented and are summarized below.[1][2][3]
GHS Hazard Classification Summary
The anticipated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications for this compound are based on data from closely related analogues.[1][4]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][5] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][2][5] |
| Skin Sensitisation | Category 1 | H317: May cause an allergic skin reaction[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2][5] |
The causality behind these classifications is rooted in the compound's chemical properties. The aldehyde group can react with biological macromolecules, leading to irritation. The halogenated aromatic ring can enhance skin penetration and may act as a sensitizer.
Engineering Controls and Personal Protective Equipment (PPE)
The principle of ALARA (As Low As Reasonably Achievable) must be the guiding tenet when handling this compound. Engineering controls are the first and most effective line of defense.
Primary Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[1][2]
Personal Protective Equipment (PPE): The Last Line of Defense
A comprehensive PPE strategy is mandatory.[7]
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Chemical safety goggles and face shield | Goggles must provide a complete seal. A face shield should be worn over goggles, especially when handling larger quantities or when there is a risk of splashing.[6] |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene) | Inspect gloves for integrity before each use. For prolonged contact or immersion, consult the glove manufacturer's resistance data. Change gloves immediately if contamination is suspected.[2][8][9] |
| Body | Laboratory coat | A fully buttoned, long-sleeved lab coat is required to protect the skin.[6][10] |
| Respiratory | NIOSH-approved respirator (if required) | Under normal fume hood use, a respirator is not typically required. However, in the event of a spill or failure of engineering controls, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[5][6] |
Safe Handling and Storage Protocols
Adherence to a strict operational plan is essential for safety.
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for safely handling this compound from preparation to disposal.
Caption: Workflow for the Safe Handling of this compound.
Step-by-Step Handling Procedure
-
Preparation: Before any work begins, thoroughly review the safety data for structurally similar compounds.[6] Ensure all necessary PPE is available and in good condition. Verify that the chemical fume hood is functioning correctly.
-
Handling: When handling the solid, avoid generating dust.[6] Use a spatula for transfers. If preparing a solution, add the solid slowly to the solvent to prevent splashing. Always keep containers tightly closed when not in use.[1][3]
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][3][5] It should be stored away from incompatible materials such as strong oxidizing agents and strong bases.[11] Some suppliers recommend storage under an inert atmosphere.[12]
Emergency Procedures and First Aid
In the event of an exposure or spill, immediate and correct action is critical.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2][5] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation persists, seek medical attention.[1][2][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][3][13] |
Spill Response
-
Small Spills: For small spills within a fume hood, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste disposal. Decontaminate the area with an appropriate solvent.
-
Large Spills: Evacuate the area immediately. Alert your institution's environmental health and safety (EHS) office. Do not attempt to clean up a large spill without appropriate training and equipment.
Waste Disposal
All waste containing this compound must be treated as hazardous.
-
Waste Segregation: Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) and liquid waste in separate, clearly labeled, and sealed containers designated for halogenated organic waste.[1][5][9]
-
Disposal: Dispose of contents and containers in accordance with all local, regional, and national regulations. Contact your institution's EHS office for specific guidance.[1][2][3][5]
This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all users supplement this information with institution-specific safety protocols and exercise sound scientific judgment.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. 2-Bromo-3,6-difluorobenzaldehyde | C7H3BrF2O | CID 50998399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. This compound | 1578156-21-4 [sigmaaldrich.com]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 2-Bromo-3,4-difluorobenzaldehyde
Introduction: The Strategic Importance of 2-Bromo-3,4-difluorobenzaldehyde in Medicinal Chemistry
This compound is a key building block in modern drug discovery and organic synthesis. Its unique molecular architecture, featuring a bromo substituent and two fluorine atoms on a benzaldehyde core, provides a versatile platform for the construction of complex organic molecules.[1] The strategic placement of these functional groups allows for a range of selective chemical transformations, making it an invaluable precursor for novel therapeutic agents.
The aldehyde group serves as a versatile handle for modifications such as reductive amination, Wittig reactions, and aldol condensations. The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Furthermore, the two fluorine atoms significantly influence the molecule's electronic properties and can enhance the metabolic stability, binding affinity, and lipophilicity of derivative compounds, which are critical parameters in drug design.[2]
This guide provides detailed application notes and protocols for the synthesis of key derivatives from this compound, focusing on two powerful and widely used synthetic strategies: Palladium-Catalyzed Suzuki-Miyaura Coupling and Nucleophilic Aromatic Substitution (SNAr).
Part 1: Synthesis of Biaryl Derivatives via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of a carbon-carbon single bond by coupling an organohalide with an organoboron species using a palladium catalyst and a base.[3] This reaction is particularly valuable for the synthesis of biaryl scaffolds, which are prevalent in many marketed drugs and biologically active compounds.[4][5]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[3][6]
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic moiety to the palladium center.[3][6][7]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new biaryl C-C bond and regenerating the Pd(0) catalyst.[3][6]
The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. The difluoro substitution pattern of the starting material can influence the reactivity of the C-Br bond, necessitating careful optimization of reaction conditions.
References
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Suzuki Coupling [organic-chemistry.org]
Application Notes & Protocols: Strategic Use of 2-Bromo-3,4-difluorobenzaldehyde in Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions
Introduction: The Strategic Value of a Fluorinated Building Block
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its reliability and efficiency in constructing carbon-carbon bonds.[1][2] Its impact is particularly profound in the fields of pharmaceutical and materials science, where the synthesis of complex biaryl and substituted aromatic structures is paramount.[3][4] Within this context, fluorinated organic molecules have garnered immense interest due to the unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered binding affinities.[5][6]
2-Bromo-3,4-difluorobenzaldehyde emerges as a highly valuable building block for drug discovery and advanced materials research. Its structure is strategically designed for synthetic utility: the bromine atom at the 2-position serves as a reactive handle for the Suzuki coupling, while the electron-withdrawing difluoro substitution pattern at the 3- and 4-positions influences the electronic properties of the aromatic ring. The aldehyde group provides a versatile functional handle for subsequent transformations, making this reagent a powerful precursor for a diverse range of complex target molecules.[5][7] This guide provides an in-depth exploration of the mechanistic principles and practical protocols for effectively employing this compound in Suzuki-Miyaura coupling reactions.
The Catalytic Heart: Mechanism of the Suzuki-Miyaura Coupling
The efficacy of the Suzuki-Miyaura reaction lies in a well-orchestrated catalytic cycle centered on a palladium complex.[8] The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][9]
-
Oxidative Addition : This is typically the rate-determining step of the cycle.[1] The active Palladium(0) catalyst inserts into the carbon-bromine bond of this compound. This process breaks the C-Br bond and oxidizes the catalyst from Pd(0) to a square-planar Pd(II) complex.[9][10]
-
Transmetalation : This step involves the transfer of the organic moiety (R') from the organoboron reagent to the Pd(II) center, displacing the halide. This process is critically dependent on the presence of a base.[11] The base activates the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R'B(OH)₃]⁻), which readily engages in the ligand exchange at the palladium center.[12][13][14]
-
Reductive Elimination : In the final step, the two organic groups (the difluorobenzaldehyde moiety and the R' group) on the Pd(II) complex couple to form the new C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[9][10]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Design: Key Parameters for Success
Optimizing the Suzuki coupling of this compound requires careful consideration of several interconnected parameters.
-
Palladium Catalyst Selection : The choice of catalyst is critical. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective, modern catalyst systems often provide superior results, especially for less reactive substrates.[15] Systems based on bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos) or N-heterocyclic carbene (NHC) ligands can lead to higher turnover numbers and allow for reactions at lower temperatures.[3][16]
-
The Role of the Base : The base is not a mere spectator; it is essential for activating the boronic acid.[14] Inorganic bases are most common. Potassium carbonate (K₂CO₃) is a mild and widely used option. For more challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can significantly increase reaction rates and yields.[17][18] The choice of base should also consider the stability of the aldehyde functional group.
-
Solvent Systems : Suzuki reactions are often performed in biphasic solvent systems to dissolve both the organic substrates and the inorganic base.[19] Common mixtures include 1,4-dioxane/water, toluene/water, or DMF/water.[20] Thoroughly degassing the solvent immediately before use is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Organoboron Reagents : A wide variety of aryl, heteroaryl, and vinyl boronic acids or their corresponding boronate esters can be coupled with this compound. Boronic acids are generally stable but can undergo protodeboronation under harsh conditions.[6] Boronate esters, such as pinacol esters, offer enhanced stability and are excellent alternatives, particularly for long-term storage or complex syntheses.[21][22]
Detailed Experimental Protocol: A Representative Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Note: This is a starting point and may require optimization for specific substrates. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| This compound | 221.00 | 221 | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 146 | 1.2 | 1.2 |
| Pd(dppf)Cl₂ | 816.64 | 24.5 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 276 | 2.0 | 2.0 |
| 1,4-Dioxane (anhydrous, degassed) | - | 8 mL | - | - |
| Water (degassed) | - | 2 mL | - | - |
Step-by-Step Procedure
-
Reaction Setup : To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (221 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Catalyst Addition : Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 24.5 mg, 0.03 mmol), to the flask.
-
Establish Inert Atmosphere : Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[20]
-
Solvent Addition : Using syringes, add the degassed 1,4-dioxane (8 mL) followed by the degassed water (2 mL) to the reaction mixture.
-
Reaction Execution : Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours.
-
Monitoring Progress : Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine reaction completion.[23][24]
-
Work-up : Once the reaction is complete, cool the flask to room temperature. Add 20 mL of water and transfer the mixture to a separatory funnel.
-
Extraction : Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying : Combine the organic layers and wash with brine (1 x 25 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[9][24]
-
Purification : Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 3',4'-difluoro-[1,1'-biphenyl]-2-carbaldehyde.
Figure 2: General experimental workflow for the Suzuki-Miyaura coupling protocol.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (oxidized) | Ensure rigorous degassing of solvents and use a fresh bottle of catalyst. Use a glovebox for setup if possible. |
| Insufficiently strong base | Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[17] | |
| Low reaction temperature | Increase the temperature in 10 °C increments. Consider switching to a higher-boiling solvent like toluene if necessary. | |
| Formation of Byproducts | Homocoupling of boronic acid | Decrease catalyst loading. Ensure the reaction is truly anaerobic, as oxygen can promote homocoupling. |
| Protodeboronation of the boronic acid | Use a less aqueous solvent system or switch to a more stable boronate ester. Avoid overly harsh basic conditions or prolonged reaction times. | |
| Aldehyde Degradation | Reaction conditions are too harsh | Use a milder base (e.g., K₂CO₃) and the lowest effective temperature. Minimize reaction time once the starting material is consumed. |
Conclusion
This compound is a powerful and versatile substrate for Suzuki-Miyaura cross-coupling reactions. By leveraging its unique electronic and functional features, researchers can efficiently synthesize a wide array of complex biaryl aldehydes. These products serve as critical intermediates for the development of novel pharmaceuticals, agrochemicals, and functional organic materials. A thorough understanding of the reaction mechanism and the careful selection of catalyst, base, and solvent are paramount to achieving high yields and purity. The protocols and insights provided herein offer a robust framework for scientists to successfully incorporate this valuable building block into their synthetic programs.
References
- 1. byjus.com [byjus.com]
- 2. [PDF] Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uwindsor.ca [uwindsor.ca]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. youtube.com [youtube.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. thieme-connect.com [thieme-connect.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 20. benchchem.com [benchchem.com]
- 21. youtube.com [youtube.com]
- 22. youtube.com [youtube.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of 2-Propyl-3,4-difluorobenzaldehyde via Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview and a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2-Bromo-3,4-difluorobenzaldehyde and propylboronic acid. This reaction is a valuable transformation for the synthesis of substituted benzaldehydes, which are key intermediates in the development of pharmaceuticals and other functional materials. The protocols and insights provided herein are designed to be a robust starting point for researchers, enabling efficient and reproducible synthesis.
Introduction: The Strategic Importance of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its reliability in constructing carbon-carbon bonds.[1] This Nobel Prize-winning methodology offers a powerful tool for the synthesis of biaryls, polyolefins, and styrenes under relatively mild conditions.[1] The reaction's broad functional group tolerance and the relatively low toxicity of its boron-based reagents make it particularly attractive in the synthesis of complex molecules, including active pharmaceutical ingredients.[1]
The specific reaction detailed in this guide—the coupling of an ortho-substituted, electron-deficient aryl bromide with an alkylboronic acid—presents a unique set of challenges and opportunities. The electron-withdrawing nature of the fluorine and aldehyde substituents on the aromatic ring can influence the reactivity of the aryl bromide, while the use of an alkylboronic acid introduces the possibility of side reactions such as β-hydride elimination. Careful selection of the catalyst, ligand, base, and solvent system is therefore paramount to achieving a high yield of the desired product, 2-propyl-3,4-difluorobenzaldehyde.
Reaction Principle and Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound, forming a Pd(II) complex.
-
Transmetalation: The propylboronic acid, activated by a base to form a more nucleophilic boronate species, transfers the propyl group to the palladium center.
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the propyl group and the aromatic ring, yielding the 2-propyl-3,4-difluorobenzaldehyde product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
References
Application of 2-Bromo-3,4-difluorobenzaldehyde in the Development of Novel Hepatitis B Virus Capsid Assembly Modulators
Introduction: A New Frontier in HBV Therapeutics
Chronic Hepatitis B virus (HBV) infection remains a formidable global health challenge, with hundreds of millions of individuals at risk of developing severe liver diseases, including cirrhosis and hepatocellular carcinoma.[1] Current standard-of-care treatments, primarily nucleos(t)ide analogues (NUCs) and interferons, effectively suppress viral replication but rarely lead to a functional cure.[2] This is largely due to the persistence of the stable covalently closed circular DNA (cccDNA) minichromosome in the nucleus of infected hepatocytes, which serves as a template for viral transcription.[3] Consequently, there is an urgent and unmet need for novel therapeutic agents that target different stages of the HBV lifecycle to achieve sustained virological control and ultimately, a cure.
A highly promising strategy in modern HBV drug discovery is the targeting of the viral capsid protein (Cp).[4] The HBV capsid is a crucial structural component that plays a multifaceted role throughout the viral replication cycle. It is essential for the encapsidation of the pregenomic RNA (pgRNA), reverse transcription, and the trafficking of the newly synthesized viral genome back to the nucleus to replenish the cccDNA pool.[5] Molecules that interfere with the proper assembly of the capsid, known as Capsid Assembly Modulators (CAMs), have emerged as a leading class of direct-acting antivirals.[4][6]
This guide focuses on the critical role of 2-Bromo-3,4-difluorobenzaldehyde as a key starting material in the synthesis of a potent class of CAMs known as heteroaryldihydropyrimidines (HAPs). We will provide a detailed technical overview of the synthesis, mechanism of action, and in-depth protocols for the in vitro evaluation of these promising anti-HBV compounds.
Part 1: Synthesis of Heteroaryldihydropyrimidine (HAP) Derivatives
The heteroaryldihydropyrimidine (HAP) scaffold has proven to be a privileged structure for the development of potent HBV CAMs. A prime example is the clinical candidate GLS4 , which demonstrates nanomolar efficacy in cell-based assays.[6][7] The synthesis of GLS4 and its analogues frequently employs a multicomponent Biginelli reaction, where 2-Bromo-4-fluorobenzaldehyde serves as a critical building block.[6][8] The presence and positioning of the bromo and fluoro substituents on the phenyl ring are crucial for the potent antiviral activity of the final HAP compounds.
The general synthetic route begins with the condensation of an aromatic aldehyde (in this case, a derivative of the topic compound), an active methylene compound (like ethyl acetoacetate), and a urea or thiourea derivative (such as thiazole-2-carboximidamide).[6][8] This reaction efficiently constructs the core dihydropyrimidine ring. Subsequent modifications are then introduced to optimize the compound's potency, solubility, and pharmacokinetic properties.
Caption: Synthesis of HAP-based HBV CAMs.
Protocol: Synthesis of a Dihydropyrimidine Core
This protocol is adapted from the synthesis of related HAP derivatives.[6]
-
Reaction Setup: To a solution of thiazole-2-carboximidamide hydrochloride (1.0 mmol) in absolute ethanol, add 2-bromo-4-fluorobenzaldehyde (1.0 mmol) and ethyl acetoacetate (1.0 mmol).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate can be collected by filtration, washed with cold ethanol, and dried under vacuum to yield the dihydropyrimidine core structure. Further purification can be achieved by recrystallization or column chromatography.
Part 2: Mechanism of Action - Disrupting Viral Assembly
HAP derivatives, synthesized from precursors like this compound, are classified as Class I Capsid Assembly Modulators.[5] Unlike Class II CAMs which accelerate the formation of empty, non-functional capsids, Class I CAMs induce the misassembly of core protein dimers into aberrant, non-capsid polymers or aggregates.[5][6] This misdirection of capsid assembly effectively disrupts multiple downstream steps in the viral lifecycle that are dependent on correctly formed nucleocapsids.
The key consequences of this mechanism are:
-
Inhibition of pgRNA Encapsidation: The formation of non-capsid polymers prevents the proper packaging of the pgRNA-polymerase complex, a prerequisite for reverse transcription.[5]
-
Blockade of Viral DNA Synthesis: Without a properly formed capsid, the reverse transcription of pgRNA into HBV DNA cannot occur.[9]
-
Prevention of cccDNA Replenishment: By halting the formation of new DNA-containing nucleocapsids, CAMs prevent the trafficking of these genomes to the nucleus, thereby inhibiting the replenishment of the cccDNA pool.[3]
Caption: HBV Lifecycle and CAM Point of Intervention.
Part 3: In Vitro Evaluation Protocols
A robust and standardized set of in vitro assays is essential for determining the antiviral potency and selectivity of newly synthesized compounds. The HepG2.2.15 cell line, which is a human hepatoblastoma cell line stably transfected with the HBV genome, is the gold standard for this purpose as it constitutively produces mature HBV virions.[1][10]
Caption: Experimental Workflow for Antiviral Screening.
Protocol 1: Anti-HBV Activity in HepG2.2.15 Cells
-
Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density of 2 x 10⁴ cells per well in complete culture medium (DMEM supplemented with 10% FBS, antibiotics, and G418).[2] Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[2]
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., from 0.01 µM to 100 µM) in culture medium. Include a vehicle control (e.g., DMSO) and an untreated virus control.
-
Treatment: Remove the existing medium and add 100 µL of the prepared compound dilutions to the respective wells in triplicate.
-
Incubation: Incubate the plates for 6 to 9 days, replacing the medium with fresh compound dilutions every 2-3 days.[1][2]
-
Supernatant Collection: On the final day, collect the cell culture supernatants for subsequent analysis of HBV DNA and viral antigens.
Protocol 2: Quantification of Extracellular HBV DNA by Real-Time PCR (qPCR)
-
DNA Extraction: Extract viral DNA from 50-100 µL of the collected culture supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions.[11]
-
qPCR Reaction Setup: Prepare a qPCR master mix containing a suitable PCR buffer, dNTPs, forward and reverse primers specific for a conserved region of the HBV genome (e.g., the S gene), a fluorescent probe (e.g., TaqMan), and a DNA polymerase.[7][11]
-
Amplification: Perform the real-time PCR amplification using a thermal cycler with an initial denaturation step, followed by approximately 40 cycles of denaturation, annealing, and extension.[7][11]
-
Data Analysis: Generate a standard curve using a plasmid containing the HBV target sequence at known concentrations.[12] Quantify the HBV DNA copies in the test samples by interpolating their quantification cycle (Cq) values against the standard curve. Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits HBV DNA replication by 50%.
Protocol 3: Quantification of HBsAg and HBeAg by ELISA
-
Assay Principle: Utilize commercial sandwich ELISA kits for the quantitative determination of Hepatitis B surface antigen (HBsAg) and e-antigen (HBeAg).[13]
-
Procedure:
-
Coat a 96-well plate with a capture antibody specific for HBsAg or HBeAg.
-
Add diluted culture supernatants and standards to the wells and incubate.
-
Wash the wells to remove unbound materials.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Wash again and add a chromogenic substrate (e.g., TMB).
-
Stop the reaction and measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Generate a standard curve and calculate the antigen concentrations in the samples. Determine the EC₅₀ for the reduction of each antigen.
Protocol 4: Analysis of Intracellular HBV Capsids by Native Agarose Gel Electrophoresis
-
Cell Lysis: After collecting the supernatant, wash the cells with PBS and lyse them using a non-denaturing lysis buffer.
-
Gel Electrophoresis: Separate the intracellular nucleocapsids by electrophoresis on a 1% native agarose gel.[14][15]
-
Blotting: Transfer the separated proteins and DNA to a membrane (e.g., PVDF or nitrocellulose).
-
Detection:
-
Capsids: Probe the membrane with a primary antibody against the HBV core protein, followed by a secondary antibody-HRP conjugate for chemiluminescent detection.[14] This will reveal the presence and migration pattern of assembled capsids. Aberrant, misassembled structures induced by Class I CAMs will show a different migration pattern compared to the control.
-
Capsid-associated DNA: The membrane can be subsequently treated to release the DNA from the capsids and hybridized with a ³²P-labeled HBV DNA probe to visualize encapsidated DNA.[14]
-
Part 4: Data Presentation and Interpretation
The efficacy and safety of a potential antiviral compound are summarized by its EC₅₀, 50% cytotoxic concentration (CC₅₀), and the resulting Selectivity Index (SI).
-
EC₅₀ (50% Effective Concentration): The concentration of the compound that achieves 50% of the desired antiviral effect (e.g., 50% reduction in HBV DNA).
-
CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in cell viability. This is typically determined using an MTT or similar assay on the parental HepG2 cell line.
-
Selectivity Index (SI): Calculated as CC₅₀ / EC₅₀. A higher SI value indicates a more favorable therapeutic window, with high antiviral potency and low host cell toxicity.
Table 1: Representative In Vitro Activity of a HAP-based CAM (GLS4)
| Assay | Cell Line | Parameter | Value | Reference |
| Antiviral Activity | HepG2.2.15 | EC₅₀ (HBV DNA) | 1 nM | [7] |
| HepAD38 | EC₅₀ (HBV DNA) | 62.24 nM | [14] | |
| HepAD38 | EC₅₀ (HBeAg) | 0.16 µM | [3] | |
| Cytotoxicity | HepG2 | CC₅₀ | >100 µM | [3] |
| Selectivity Index | HepG2.2.15 / HepG2 | SI (CC₅₀/EC₅₀) | >33,333 | [3] |
Note: Data for GLS4 and a related compound GLP-26 are presented as representative examples of the HAP class.
Conclusion
This compound and its isomers are invaluable chemical intermediates in the discovery and development of novel anti-HBV therapeutics. Their incorporation into the heteroaryldihydropyrimidine scaffold through efficient synthetic methods like the Biginelli reaction has led to the identification of clinical candidates such as GLS4, a potent Class I Capsid Assembly Modulator. The detailed protocols provided herein offer a standardized framework for the synthesis and rigorous in vitro evaluation of such compounds. By targeting the crucial process of viral capsid assembly, these molecules hold significant promise for the future of chronic hepatitis B treatment, potentially forming a cornerstone of combination therapies aimed at achieving a functional cure.
References
- 1. IFN-CSP Inhibiting Hepatitis B Virus in HepG2.2.15 Cells Involves JAK-STAT Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Real-Time Polymerase Chain Reaction-Based Detection and Quantification of Hepatitis B Virus DNA [jove.com]
- 5. How to Perform HBV DNA Quantitative Test by Real-time PCR - Daan Gene Co., Ltd. [en.daangene.com]
- 6. Discovery of carboxyl-containing heteroaryldihydropyrimidine derivatives as novel HBV capsid assembly modulators with significantly improved metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid quantification of hepatitis B virus DNA by real-time PCR using efficient TaqMan probe and extraction of virus DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications [beilstein-journals.org]
- 9. Page loading... [guidechem.com]
- 10. Rapid and Robust Continuous Purification of High-Titer Hepatitis B Virus for In Vitro and In Vivo Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of real-time PCR to quantify hepatitis B virus DNA in chronic carriers in The Gambia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rroij.com [rroij.com]
- 13. ELISA for Quantitative Determination of Hepatitis B Virus Surface Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Novel Dihydropyrimidine Derivatives Utilizing 2-Bromo-3,4-difluorobenzaldehyde
Abstract
This document provides a comprehensive guide for the synthesis of novel 3,4-dihydropyrimidin-2(1H)-one (DHPM) derivatives utilizing 2-Bromo-3,4-difluorobenzaldehyde as a key building block. Dihydropyrimidine scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antiviral, antibacterial, anti-inflammatory, and antihypertensive properties.[1][2][3][4][5] This application note details a robust, acid-catalyzed, one-pot protocol based on the classical Biginelli reaction, tailored for researchers in drug discovery and organic synthesis. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and discuss the expected outcomes and characterization of the target compounds.
Introduction: The Significance of Dihydropyrimidines and the Biginelli Reaction
The dihydropyrimidine core is a privileged scaffold in pharmaceutical sciences, forming the backbone of numerous biologically active compounds.[1][4][5] These heterocyclic entities have demonstrated a wide array of therapeutic applications, acting as calcium channel blockers, alpha-1a-antagonists, and mitotic kinesin Eg5 inhibitors, among others.[5][6] The multicomponent Biginelli reaction, first reported by Pietro Biginelli in 1891, remains one of the most efficient and atom-economical methods for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones.[6][7] This one-pot condensation of an aldehyde, a β-ketoester, and urea (or thiourea) offers a straightforward route to complex molecular architectures from simple, readily available starting materials.[8][9]
The incorporation of highly functionalized aromatic aldehydes into the Biginelli reaction allows for the generation of diverse libraries of DHPMs for structure-activity relationship (SAR) studies. The use of this compound as the aldehyde component introduces multiple points for potential post-synthesis modification, such as cross-coupling reactions at the bromo-position, making it a valuable synthon for creating novel chemical entities.
Mechanistic Insights into the Biginelli Reaction
The mechanism of the Biginelli reaction has been a subject of investigation, with the currently accepted pathway involving an N-acyliminium ion intermediate.[10] Under acidic conditions, the reaction is initiated by the condensation of the aldehyde and urea to form this key electrophilic intermediate. The β-ketoester then acts as a nucleophile, attacking the iminium ion. Subsequent cyclization and dehydration afford the final dihydropyrimidine product.
Below is a diagram illustrating the proposed reaction mechanism:
Figure 1: Proposed mechanism of the Biginelli reaction.
Experimental Protocol: Synthesis of Ethyl 4-(2-bromo-3,4-difluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
This protocol details the synthesis of a specific dihydropyrimidine derivative using this compound. The procedure can be adapted for other β-ketoesters and urea/thiourea analogs.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | CAS Number | Notes |
| This compound | 221.00 | 318389-77-8 | Key aromatic aldehyde |
| Ethyl acetoacetate | 130.14 | 141-97-9 | β-ketoester |
| Urea | 60.06 | 57-13-6 | Nitrogen source |
| p-Toluenesulfonic acid monohydrate (p-TSA) | 190.22 | 6192-52-5 | Catalyst |
| Ethanol (absolute) | 46.07 | 64-17-5 | Solvent |
| Ethyl acetate | 88.11 | 141-78-6 | For workup and chromatography |
| Hexane | 86.18 | 110-54-3 | For workup and chromatography |
Equipment
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Glass funnel and filter paper
-
Standard laboratory glassware
Step-by-Step Procedure
Figure 2: Experimental workflow for the synthesis of the target dihydropyrimidine.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.21 g, 10.0 mmol), ethyl acetoacetate (1.30 g, 10.0 mmol), and urea (0.90 g, 15.0 mmol).
-
Solvent Addition: Add 20 mL of absolute ethanol to the flask. Stir the mixture at room temperature until most of the solids have dissolved.
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.19 g, 1.0 mmol) to the reaction mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) using a heating mantle or oil bath.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1 v/v) as the eluent. The reaction is typically complete within 4-8 hours.
-
Isolation of Crude Product: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. A precipitate should form. Further cooling in an ice bath for 30 minutes can enhance precipitation.
-
Filtration: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.
-
Purification: The crude product can be purified by recrystallization from hot ethanol to yield the pure dihydropyrimidine derivative as a white or off-white solid.
-
Drying: Dry the purified product in a vacuum oven to a constant weight.
Expected Yield and Characterization
-
Expected Yield: 75-85%
-
Appearance: White to off-white crystalline solid
-
Expected Spectroscopic Data:
-
¹H NMR (DMSO-d₆, 400 MHz): δ 9.30 (s, 1H, NH), 7.80 (s, 1H, NH), 7.50-7.65 (m, 2H, Ar-H), 5.30 (d, 1H, CH), 3.95-4.10 (q, 2H, OCH₂CH₃), 2.25 (s, 3H, CH₃), 1.10-1.20 (t, 3H, OCH₂CH₃).
-
¹³C NMR (DMSO-d₆, 101 MHz): δ 165.5 (C=O, ester), 152.0 (C=O, urea), 148.0 (Ar-C), 145.0 (Ar-C), 125.0 (Ar-CH), 118.0 (Ar-CH), 110.0 (Ar-C), 100.0 (C-5), 60.0 (OCH₂), 54.0 (C-4), 18.0 (C-6 CH₃), 14.0 (OCH₂CH₃).
-
IR (KBr, cm⁻¹): 3240 (N-H stretch), 3110 (N-H stretch), 1710 (C=O stretch, ester), 1650 (C=O stretch, urea), 1600 (C=C stretch, aromatic).
-
Mass Spectrometry (ESI+): m/z calculated for C₁₄H₁₃BrF₂N₂O₃ [M+H]⁺: 379.01. Found: 379.1.
-
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating through clear, observable endpoints and standard analytical techniques:
-
Reaction Completion: The progress of the reaction can be reliably tracked using TLC, with the disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot.
-
Product Purity: The purity of the final product can be readily assessed by its melting point and confirmed by ¹H NMR spectroscopy. The presence of sharp, well-defined peaks corresponding to the expected structure is a strong indicator of purity.
-
Structural Confirmation: The structure of the synthesized compound should be unequivocally confirmed through a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, as detailed above.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of novel dihydropyrimidine derivatives using this compound. The Biginelli reaction offers an efficient and straightforward approach to these valuable heterocyclic compounds. The presence of bromo and fluoro substituents on the aromatic ring of the final product opens up avenues for further chemical modifications, enabling the creation of a diverse range of molecules for screening in drug discovery programs.
References
- 1. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. impactfactor.org [impactfactor.org]
- 6. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 7. BIGINELLI REACTION | PPT [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. jmchemsci.com [jmchemsci.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Strategic Utility of 2-Bromo-3,4-difluorobenzaldehyde in Modern Pharmaceutical Synthesis
Introduction: The Fluorine Advantage in Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorinated organic compounds often exhibit enhanced metabolic stability, improved binding affinity, and favorable membrane permeability. Within this context, polysubstituted fluorinated aromatic building blocks are invaluable assets. 2-Bromo-3,4-difluorobenzaldehyde emerges as a particularly versatile and powerful intermediate. Its unique arrangement of an aldehyde, a bromine atom, and two fluorine atoms on a benzene ring provides three distinct and orthogonal points for chemical modification, enabling the efficient construction of complex molecular architectures destined for therapeutic applications.
This guide provides an in-depth exploration of this compound, detailing its core reactivity, and presenting field-proven protocols for its application in key synthetic transformations relevant to pharmaceutical research and development.
Compound Profile and Safety Mandates
A thorough understanding of the physicochemical properties and safety protocols for any reagent is a prerequisite for its successful and safe implementation in the laboratory.
Physicochemical Data
The essential properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 1578156-21-4 | [1] |
| Molecular Formula | C₇H₃BrF₂O | [1] |
| Molecular Weight | 221.00 g/mol | |
| Appearance | Solid | [1] |
| Purity | Typically ≥97% | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | C1=CC(=C(C(=C1C=O)Br)F)F | |
| Storage | Inert atmosphere, 2-8°C | [1] |
Safety and Handling
As a reactive chemical intermediate, proper handling of this compound is critical.
-
Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), may cause an allergic skin reaction (H317), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Personal Protective Equipment (PPE): Always handle this compound within a certified chemical fume hood. Wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.[2]
-
First Aid Measures:
-
Ingestion: If swallowed, immediately make the victim drink water (two glasses at most) and consult a physician.
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
Eye Contact: Rinse out with plenty of water and consult an ophthalmologist.
-
-
Storage and Stability: Store in a tightly sealed container under an inert atmosphere and at the recommended temperature of 2-8°C to prevent degradation.[1]
Synthetic Utility: A Trifecta of Reactivity
The synthetic power of this compound lies in the distinct reactivity of its three functional handles: the aldehyde, the C-Br bond, and the activated C-F bonds. This allows for a sequential and controlled diversification of the molecular scaffold.
References
Application Notes and Protocols for Reactions Involving 2-Bromo-3,4-difluorobenzaldehyde
Abstract
This comprehensive guide provides detailed experimental procedures and technical insights for synthetic transformations involving 2-Bromo-3,4-difluorobenzaldehyde. This versatile building block is a key intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a blend of step-by-step instructions and the underlying chemical principles. We will explore key reactions such as Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling, Horner-Wadsworth-Emmons Olefination, and Reductive Amination, providing a robust framework for their successful execution and optimization.
Introduction: The Synthetic Utility of this compound
This compound is a trifunctional aromatic compound featuring an aldehyde, a bromo substituent, and two fluoro groups on the benzene ring. This unique arrangement of functional groups allows for a high degree of synthetic versatility, enabling sequential and site-selective modifications.
-
The aldehyde group serves as a handle for a wide range of transformations, including olefination, reductive amination, and condensation reactions.
-
The bromo substituent is an excellent leaving group for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, or alkyl groups.[1][2]
-
The difluoro substitution pattern influences the electronic properties of the ring, enhancing its electrophilicity and providing a site for potential nucleophilic aromatic substitution under specific conditions. Furthermore, the incorporation of fluorine atoms can significantly impact the pharmacokinetic and physicochemical properties of target molecules in drug discovery.
Compound Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of this compound, along with stringent adherence to safety protocols, is paramount for its successful and safe handling in a laboratory setting.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 1578156-21-4 | [3] |
| Molecular Formula | C₇H₃BrF₂O | |
| Molecular Weight | 221.00 g/mol | [4] |
| Appearance | Solid | [3] |
| Storage | Inert atmosphere, 2-8°C | [3] |
Safety and Handling
This compound is classified as an irritant.[3] Appropriate personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, must be worn at all times.[5][6][7] All manipulations should be performed in a well-ventilated fume hood.[5][6]
Hazard Statements:
-
May cause respiratory irritation.[7]
Precautionary Statements:
-
Wear protective gloves/eye protection/face protection.[5][6]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[3][5][6]
Core Synthetic Protocols
The following sections provide detailed, step-by-step protocols for key reactions involving this compound. The rationale behind the choice of reagents and conditions is explained to facilitate a deeper understanding and allow for informed modifications.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful C-C bond-forming reaction that couples an organoboron species with an organohalide, catalyzed by a palladium complex.[2][8] This protocol details the coupling of this compound with a generic arylboronic acid.
Causality of Experimental Choices:
-
Palladium Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ is a common choice, though other palladium sources and ligands can be used to optimize the reaction for specific substrates.[2]
-
Base: A base is required to activate the boronic acid for transmetalation to the palladium center.[8][9] An aqueous solution of a carbonate or phosphate is typically employed.
-
Solvent System: A two-phase solvent system, such as toluene/water or dioxane/water, is often used to dissolve both the organic and inorganic reagents.
Experimental Workflow Diagram:
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 equiv).
-
Add a suitable solvent system, for example, a 3:1 mixture of toluene and water.
-
Add a base, such as sodium carbonate (Na₂CO₃, 2.0-3.0 equiv), dissolved in the aqueous portion of the solvent system.
-
Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic and aqueous layers.
-
Extract the aqueous layer with the organic solvent (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Horner-Wadsworth-Emmons Olefination
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes, typically with high (E)-stereoselectivity, from aldehydes or ketones and phosphonate carbanions.[10][11][12]
Causality of Experimental Choices:
-
Phosphonate Reagent: Stabilized phosphonate esters (e.g., triethyl phosphonoacetate) are used to generate the nucleophilic carbanion. The electron-withdrawing group on the phosphonate is crucial for the stability of the carbanion and the subsequent elimination step.[10]
-
Base: A strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), is required to deprotonate the phosphonate.[13][14]
-
Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or dimethoxyethane (DME) are essential to prevent quenching of the strong base and the phosphonate carbanion.
Reaction Mechanism Diagram:
Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.
Detailed Protocol:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the phosphonate reagent (e.g., triethyl phosphonoacetate, 1.1 equiv) dropwise via syringe.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution ceases.
-
Cool the resulting solution of the phosphonate carbanion back to 0 °C.
-
Dissolve this compound (1.0 equiv) in anhydrous THF and add it dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with an organic solvent (e.g., ethyl acetate) (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired alkene.
Reductive Amination
Reductive amination is a versatile method for the synthesis of amines from aldehydes or ketones.[15][16] The reaction proceeds via the formation of an imine or iminium ion intermediate, which is then reduced in situ by a suitable reducing agent.
Causality of Experimental Choices:
-
Amine: A primary or secondary amine is used as the nitrogen source.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations.[15][17] It is less basic and more tolerant of acidic conditions that can favor imine formation. Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used.[15]
-
Solvent: Anhydrous chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are commonly used.
Detailed Protocol:
-
To a round-bottom flask, add this compound (1.0 equiv) and the desired primary or secondary amine (1.0-1.2 equiv).
-
Dissolve the starting materials in an anhydrous solvent such as 1,2-dichloroethane (DCE).
-
If a primary amine is used, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 equiv), portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the mixture with an organic solvent (e.g., dichloromethane) (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by acid-base extraction to obtain the desired amine.
Synthesis of Quinazoline Derivatives
This compound can serve as a precursor for the synthesis of quinazoline and quinazolinone derivatives, which are important scaffolds in medicinal chemistry.[18][19][20] A potential synthetic route involves the initial reductive amination of the aldehyde with an appropriate ortho-amino benzamide, followed by cyclization.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. The protocols detailed in this guide for Suzuki-Miyaura coupling, Horner-Wadsworth-Emmons olefination, and reductive amination provide a solid foundation for researchers to utilize this compound in the synthesis of complex molecules. The key to success lies in the careful control of reaction conditions, the use of appropriate reagents, and a thorough understanding of the underlying reaction mechanisms.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. This compound | 1578156-21-4 [sigmaaldrich.com]
- 4. 2-Bromo-3,6-difluorobenzaldehyde | C7H3BrF2O | CID 50998399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 11. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 12. Wittig-Horner Reaction [organic-chemistry.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. youtube.com [youtube.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. preprints.org [preprints.org]
Application Notes and Protocols for the Large-Scale Synthesis of 2-Bromo-3,4-difluorobenzaldehyde
Abstract
This comprehensive guide details a robust and scalable method for the synthesis of 2-Bromo-3,4-difluorobenzaldehyde, a key building block in the development of novel pharmaceuticals and agrochemicals. The featured synthesis proceeds via a directed ortho-lithiation of 1-bromo-2,3-difluorobenzene, followed by formylation. This application note provides a detailed, step-by-step protocol suitable for large-scale production, an in-depth discussion of the reaction mechanism, safety considerations for handling organolithium reagents, and guidelines for purification and characterization of the final product.
Introduction
This compound is a vital intermediate in organic synthesis, particularly in the construction of complex molecules with applications in drug discovery and materials science. The unique substitution pattern of the aromatic ring, featuring a bromine atom and two fluorine atoms, provides multiple reaction sites for further functionalization, making it a versatile precursor for a wide range of derivatives. The aldehyde group can undergo a variety of transformations, while the bromo and fluoro substituents can be utilized in cross-coupling reactions and nucleophilic aromatic substitutions, respectively. Given its increasing importance, the development of a reliable and scalable synthesis is of paramount importance for researchers and professionals in the chemical industry.
This document outlines a preferred industrial method for the synthesis of this compound, focusing on the directed ortho-lithiation of 1-bromo-2,3-difluorobenzene. This method offers high regioselectivity and good yields, making it amenable to large-scale production.
Synthetic Strategy: Directed Ortho-Lithiation and Formylation
The chosen synthetic route involves a two-step process, beginning with the deprotonation of 1-bromo-2,3-difluorobenzene at the position ortho to the bromine atom using a strong organolithium base, followed by the introduction of the formyl group using an appropriate electrophile.
Reaction Scheme
Mechanism and Rationale
The key to this synthesis is the regioselective deprotonation of 1-bromo-2,3-difluorobenzene. The bromine atom, despite being an electron-withdrawing group, can act as a directing group for lithiation at the ortho position. This is due to the ability of the bromine to coordinate with the lithium cation of the organolithium reagent, thereby lowering the activation energy for deprotonation at the adjacent C-H bond. The fluorine atoms also influence the acidity of the aromatic protons, further favoring deprotonation at the C4 position.
Once the highly reactive 2-bromo-3,4-difluorophenyllithium intermediate is formed, it acts as a potent nucleophile. The subsequent addition of N,N-dimethylformamide (DMF) serves as the formylation step. The organolithium attacks the electrophilic carbonyl carbon of DMF, forming a tetrahedral intermediate which, upon aqueous workup, hydrolyzes to yield the desired this compound.
Detailed Experimental Protocol
This protocol is designed for a large-scale synthesis and includes rigorous safety measures. All operations involving n-butyllithium must be conducted under an inert atmosphere (e.g., argon or nitrogen) by trained personnel.[1]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| 1-Bromo-2,3-difluorobenzene | 192.99 | 100 g | 0.518 | >98% |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 228 mL | 0.570 | 2.5 M |
| N,N-Dimethylformamide (DMF) | 73.09 | 49.3 mL | 0.622 | Anhydrous |
| Tetrahydrofuran (THF) | 72.11 | 1 L | - | Anhydrous |
| Diethyl ether | 74.12 | As needed | - | Anhydrous |
| Saturated aq. NH₄Cl | - | As needed | - | - |
| Saturated aq. NaCl (Brine) | - | As needed | - | - |
| Anhydrous MgSO₄ | 120.37 | As needed | - | - |
| Silica gel | - | As needed | - | 60-120 mesh |
| Hexanes | - | As needed | - | ACS grade |
| Ethyl acetate | 88.11 | As needed | - | ACS grade |
Equipment
-
Three-neck round-bottom flask (2 L), oven-dried
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel (500 mL), oven-dried
-
Inert gas (argon or nitrogen) supply with bubbler
-
Low-temperature bath (e.g., dry ice/acetone)
-
Separatory funnel (2 L)
-
Rotary evaporator
-
Flash chromatography setup
-
Standard laboratory glassware, oven-dried
Procedure
-
Reaction Setup:
-
Assemble the 2 L three-neck flask with the mechanical stirrer, thermometer, and a septum.
-
Dry the entire apparatus under high vacuum while heating with a heat gun, then allow it to cool to room temperature under a positive pressure of argon.
-
Charge the flask with 1-bromo-2,3-difluorobenzene (100 g, 0.518 mol) and anhydrous tetrahydrofuran (THF, 1 L).
-
Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
-
Lithiation:
-
Slowly add n-butyllithium (2.5 M in hexanes, 228 mL, 0.570 mol) to the cooled solution via a syringe or cannula over a period of 1 hour, ensuring the internal temperature does not rise above -70 °C.
-
After the addition is complete, stir the resulting mixture at -78 °C for an additional 1 hour to ensure complete formation of the 2-bromo-3,4-difluorophenyllithium reagent.
-
-
Formylation:
-
In a separate oven-dried flask, prepare a solution of anhydrous N,N-dimethylformamide (49.3 mL, 0.622 mol) in anhydrous THF (100 mL).
-
Add the DMF solution dropwise to the cold (-78 °C) organolithium solution over 30 minutes, maintaining the low temperature.
-
After the addition, continue stirring at -78 °C for 1 hour, then allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Workup and Extraction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution (500 mL).
-
Transfer the mixture to a 2 L separatory funnel and add diethyl ether (500 mL).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 250 mL).
-
Combine the organic extracts and wash with water (2 x 300 mL) and then with brine (300 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel.[2] A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate).
-
Combine the fractions containing the pure product (as determined by TLC analysis) and remove the solvent under reduced pressure.
-
For further purification, the resulting solid can be recrystallized from a suitable solvent system, such as a mixture of ethanol and water.[3]
-
Expected Yield and Characterization
-
Yield: The expected yield of purified this compound is typically in the range of 70-85%.
-
Appearance: White to off-white solid.
-
¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ, ppm): ~10.3 (s, 1H, CHO), 7.6-7.8 (m, 2H, Ar-H). The exact multiplicities and coupling constants will depend on the final purified product.
-
¹³C NMR (CDCl₃, 101 MHz): Expected chemical shifts (δ, ppm): ~188 (CHO), and aromatic carbons in the range of 110-160, showing C-F couplings.
Safety and Handling Precautions
The use of n-butyllithium requires strict adherence to safety protocols due to its pyrophoric nature.
-
n-Butyllithium: Spontaneously ignites on contact with air and reacts violently with water.[4] All manipulations must be performed under an inert atmosphere using dry, air-free solvents and glassware.[5] Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and nitrile gloves, must be worn.[6] A Class D fire extinguisher (for combustible metals) should be readily available.
-
Solvents: Tetrahydrofuran and diethyl ether are highly flammable. Ensure all operations are conducted in a well-ventilated fume hood, away from ignition sources.
-
Workup: The quenching of the reaction with aqueous solution is highly exothermic and should be performed slowly and with adequate cooling.
Workflow Visualization
Conclusion
The directed ortho-lithiation of 1-bromo-2,3-difluorobenzene followed by formylation with DMF is a highly effective and scalable method for the synthesis of this compound. This application note provides a comprehensive protocol, including critical safety information, to enable researchers and production chemists to safely and efficiently produce this valuable chemical intermediate. The high regioselectivity and good yields make this a preferred method for large-scale applications in the pharmaceutical and agrochemical industries.
References
- 1. 3-Bromo-2,6-difluorobenzaldehyde, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. orgsyn.org [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. CN102659544A - Method for preparing 2,3-difluorobenzaldehyde - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yields with 2-Bromo-3,4-difluorobenzaldehyde
Welcome to the dedicated technical support guide for 2-Bromo-3,4-difluorobenzaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of working with this versatile, yet sometimes challenging, reagent. Our goal is to empower you with the expertise to not only troubleshoot common issues but also to proactively optimize your reaction conditions for maximal yield and purity.
The unique electronic and steric environment of this compound—an aldehyde group ortho to a bromine atom, flanked by electron-withdrawing fluorine atoms—presents specific challenges and opportunities. This guide provides in-depth, field-proven insights to help you harness its full synthetic potential.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific, frequently encountered problems in a question-and-answer format, providing a logical, step-by-step approach to resolving them.
Question 1: "My Suzuki-Miyaura coupling reaction with this compound is giving low yields. What are the likely causes and how can I fix it?"
Low yields in Suzuki-Miyaura couplings involving this substrate are often traced back to catalyst inhibition, suboptimal base/solvent systems, or competing side reactions. Let's break down the troubleshooting process.
Causality Analysis: The electron-withdrawing nature of the fluorine and aldehyde groups can impact the oxidative addition step, a critical part of the catalytic cycle. Furthermore, the aldehyde group itself can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or side reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Suzuki couplings.
Detailed Protocol Recommendations:
| Parameter | Standard Condition | Optimized Condition for this compound | Rationale |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ or Pd₂(dba)₃ with a ligand like SPhos or XPhos | Bulky, electron-rich ligands can facilitate oxidative addition to the electron-deficient aryl bromide and prevent catalyst deactivation. |
| Base | Na₂CO₃ | Cs₂CO₃ or K₃PO₄ | Stronger, non-nucleophilic bases are often more effective, especially when dealing with sterically hindered or electronically deactivated substrates. |
| Solvent | Toluene/Water | 1,4-Dioxane/Water or DME/Water | Aprotic polar solvents can enhance the solubility of the palladium catalyst and the base, often leading to improved reaction rates. |
| Temperature | 80-100 °C | 90-110 °C | Higher temperatures may be required to overcome the activation energy for oxidative addition, but monitor for decomposition. |
Self-Validation: A well-optimized reaction should show >90% conversion by LC-MS analysis within the expected timeframe. The appearance of a significant protodebromination byproduct (3,4-difluorobenzaldehyde) is a clear indicator of an inefficient catalytic cycle, pointing towards issues with the ligand or base.
Question 2: "I'm attempting a reductive amination and observing significant amounts of a byproduct. How can I improve the selectivity?"
Reductive amination with this substrate can be complicated by the reactivity of the aryl bromide. The choice of reducing agent and reaction conditions is critical to favor the desired imine reduction over competing pathways.
Causality Analysis: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are generally not compatible with the aryl bromide moiety. Milder, more selective reducing agents are required. The primary side reaction is often the reduction of the aldehyde to an alcohol before imine formation can occur, or direct reduction of the C-Br bond under harsh conditions.
Recommended Protocol for Selective Reductive Amination:
-
Imine Formation:
-
Dissolve this compound (1.0 equiv) and the primary or secondary amine (1.0-1.2 equiv) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add a drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), to sequester the water formed during imine formation, driving the equilibrium towards the product.
-
Stir at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS to confirm imine formation.
-
-
Reduction:
-
Once imine formation is complete, add a mild and selective reducing agent. Sodium triacetoxyborohydride (STAB) is often the reagent of choice for its selectivity and tolerance of various functional groups.
-
Add STAB (1.2-1.5 equiv) portion-wise to control the reaction rate and temperature.
-
Continue stirring at room temperature until the reaction is complete (typically 2-16 hours).
-
Troubleshooting Unwanted Side Products:
| Observed Byproduct | Probable Cause | Recommended Solution |
| 2-Bromo-3,4-difluorobenzyl alcohol | Premature reduction of the aldehyde. | Ensure complete imine formation before adding the reducing agent. Use a milder reducing agent like STAB. |
| 3,4-Difluorobenzaldehyde | Reductive debromination. | Avoid harsh reducing agents (e.g., NaBH₄ at high temperatures, LiAlH₄) and prolonged reaction times. Use STAB at room temperature. |
| Unreacted Starting Material | Incomplete imine formation. | Use a slight excess of the amine. Ensure the solvent is anhydrous to drive the equilibrium. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound? A: This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases. Long-term storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent slow oxidation of the aldehyde group to the corresponding carboxylic acid.
Q2: Can I perform a Grignard reaction on the aldehyde group without affecting the bromo group? A: Yes, this is generally feasible. The aldehyde is significantly more electrophilic than the C-Br bond is susceptible to nucleophilic attack by a Grignard reagent. However, to minimize the risk of halogen-metal exchange, it is crucial to use a fresh, well-prepared Grignard reagent and to perform the reaction at low temperatures (e.g., -78 °C to 0 °C).
Q3: Is the aldehyde group prone to oxidation during purification? A: Yes, aromatic aldehydes can be sensitive to air oxidation, especially when adsorbed onto silica gel during column chromatography. To mitigate this, it is advisable to use a less acidic stationary phase if possible, and to run the column quickly. Eluting with solvents that have been purged with an inert gas can also help. After purification, store the compound under an inert atmosphere.
Q4: What are the key safety considerations when working with this compound? A: this compound is an irritant. Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Technical Support Center: Synthesis of 2-Bromo-3,4-difluorobenzaldehyde
This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of 2-Bromo-3,4-difluorobenzaldehyde. By understanding the underlying mechanisms of side product formation, you can optimize your reaction conditions to improve yield, purity, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two principal strategies for synthesizing this molecule, each with distinct advantages and challenges:
-
Route A: Electrophilic Bromination of 3,4-difluorobenzaldehyde. This approach involves the direct bromination of the commercially available starting material. While seemingly straightforward, controlling the regioselectivity can be difficult. The aldehyde group is a deactivating meta-director, while the fluorine atoms are deactivating ortho, para-directors. This complex interplay of directing effects can lead to a mixture of isomeric products, primarily the desired 2-bromo and the undesired 5-bromo isomers, making purification challenging.[1]
-
Route B: Ortho-Formylation of 1-Bromo-2,3-difluorobenzene. This is often the preferred route for achieving high regioselectivity. The strategy involves a directed ortho-metalation (DoM) of 1-bromo-2,3-difluorobenzene, followed by quenching the resulting aryllithium intermediate with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[2] The directing effects of the fluoro and bromo substituents guide the deprotonation to the desired C4 position (ortho to the C3-fluorine).
Q2: Which synthetic route is generally recommended for achieving high purity?
For applications requiring high purity and isomeric control, Route B (Ortho-Formylation of 1-Bromo-2,3-difluorobenzene) is strongly recommended. The directed metalation approach provides superior regiochemical control compared to electrophilic aromatic substitution on the difluorobenzaldehyde ring. While it requires handling pyrophoric organolithium reagents and cryogenic temperatures, the resulting crude product is often significantly cleaner, simplifying downstream purification.
Q3: What are the most critical safety considerations for this synthesis?
The primary hazards are associated with Route B:
-
Pyrophoric Reagents: Organolithium bases like n-butyllithium (n-BuLi) and lithium diisopropylamide (LDA) are pyrophoric and react violently with water and air. All reactions must be conducted in oven-dried glassware under a strictly inert atmosphere (e.g., Argon or Nitrogen).[3]
-
Cryogenic Temperatures: The reactions are typically run at -78 °C (dry ice/acetone bath). Proper personal protective equipment (PPE), including cryogenic gloves and face shields, is essential to prevent cold burns.
-
Exothermic Quenching: The quenching of the organolithium intermediate with DMF or water/acid during workup can be highly exothermic. Slow, controlled addition is critical to prevent a runaway reaction.[3]
Troubleshooting Guide: Common Side Products & Solutions
This section addresses specific issues encountered during the synthesis of this compound, focusing on the more common and controllable ortho-formylation route.
Problem: The major isolated product is 2,3-difluorobenzaldehyde, not the expected bromo-aldehyde.
-
Root Cause: This outcome is a clear indicator that lithium-halogen exchange has occurred instead of the desired deprotonation (ortho-lithiation). The organolithium reagent (especially n-BuLi) has preferentially swapped the bromine atom for lithium rather than abstracting a proton from the ring.
-
Mechanistic Insight: n-Butyllithium can act as both a strong base (for deprotonation) and a potent nucleophile (for halogen exchange). The C-Br bond is susceptible to nucleophilic attack by the butyl anion. This pathway is often thermodynamically favored, particularly if the reaction temperature is allowed to rise.
-
Solutions & Protocol Adjustments:
-
Choice of Base: Switch from n-BuLi to a more sterically hindered, non-nucleophilic base. Lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are the reagents of choice.[4][5] Their bulky nature makes nucleophilic attack at the bromine-bearing carbon difficult, strongly favoring the abstraction of the most acidic ring proton (deprotonation).
-
Temperature Control: Maintain a stringent reaction temperature of -75 °C or below throughout the base addition and stirring period.[2] Even a slight increase in temperature can begin to favor the lithium-halogen exchange pathway.
-
Problem: The product is a mixture of this compound and other bromo-difluoro-benzaldehyde isomers.
-
Root Cause: This indicates a loss of regioselectivity during the deprotonation step. While the proton at C4 (between the two fluorine atoms) is the kinetically favored site for abstraction, deprotonation at other positions, such as C6 (ortho to bromine), can occur if conditions are not optimal.
-
Mechanistic Insight: The acidity of aromatic protons is influenced by all substituents on the ring. The two fluorine atoms strongly acidify the proton between them at C4. However, the bromine at C1 also acidifies the ortho proton at C6. The reaction must be run under strict kinetic control to favor deprotonation at the most acidic site.
-
Solutions & Protocol Adjustments:
-
Slow Reagent Addition: Add the LDA or LiTMP solution dropwise to the solution of 1-bromo-2,3-difluorobenzene at -78 °C. This maintains a low concentration of the base and minimizes localized temperature increases, ensuring the reaction proceeds under kinetic control.
-
Verify Reagent Purity: Ensure the starting material, 1-bromo-2,3-difluorobenzene, is isomerically pure. Contamination with other isomers (e.g., 1-bromo-3,4-difluorobenzene) will inevitably lead to the formation of the corresponding aldehyde products.
-
Problem: The reaction yield is very low, with significant formation of a dark, insoluble tar or polymer.
-
Root Cause: The formation of tar-like substances is often due to the generation and subsequent polymerization of a highly reactive benzyne intermediate.
-
Mechanistic Insight: The aryllithium intermediate formed after deprotonation, particularly if lithiation occurs at C2 or C6, can be unstable. If the temperature rises, the intermediate can eliminate lithium fluoride (LiF) to form 2-bromo-3-fluorobenzyne. This "benzyne" is extremely reactive and will rapidly react with itself or other species in the flask, leading to polymerization.[6][7]
-
Solutions & Protocol Adjustments:
-
Unyielding Temperature Control: This is the most critical factor. The reaction must be kept below -70 °C at all times, from base addition until the moment of quenching with DMF.
-
Rapid Quenching: Once the deprotonation is complete (typically after 1-4 hours at -78 °C), the electrophile (DMF) should be added efficiently to trap the desired aryllithium before it has a chance to decompose.
-
Inverse Addition: In some cases, adding the solution of the lithiated species to the electrophile (inverse addition) can minimize side reactions, although this is often less practical on a larger scale.
-
Data Summary: Side Products in Ortho-Formylation Route
| Side Product | Structure | Probable Cause | Mitigation Strategy | Analytical Detection |
| 2,3-Difluorobenzaldehyde |
| Lithium-Halogen Exchange | Use a hindered base (LDA/LiTMP) instead of n-BuLi. Maintain T < -75 °C. | GC-MS, ¹H NMR |
| 5-Bromo-2,3-difluorobenzaldehyde |
| Deprotonation at C6; Impure starting material | Strict kinetic control (slow addition, T < -75 °C). Verify purity of 1-bromo-2,3-difluorobenzene. | GC-MS, ¹H & ¹⁹F NMR |
| Benzyne Polymers | N/A (Complex Mixture) | Decomposition of aryllithium intermediate | Maintain T < -70 °C at all times. Efficient quenching. | Insoluble baseline material in TLC/LC-MS. |
| 2-Bromo-3,4-difluorobenzoic acid |
| Air oxidation of the aldehyde during workup or storage | Perform workup and purification promptly. Store product under inert gas. | LC-MS, IR (broad O-H stretch). |
Recommended Protocol: Ortho-Formylation of 1-Bromo-2,3-difluorobenzene
This protocol is adapted from established procedures for directed ortho-metalation.[2]
Step 1: Preparation of LDA
-
Under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 10 mL/mmol) to an oven-dried, three-neck flask equipped with a thermometer, argon inlet, and dropping funnel.
-
Cool the THF to -78 °C.
-
Add diisopropylamine (1.05 eq.) via syringe.
-
Slowly add n-butyllithium (1.0 eq., typically 1.6 M in hexanes) dropwise, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting LDA solution at -78 °C for 30 minutes before use.
Step 2: Lithiation
-
In a separate oven-dried flask under argon, dissolve 1-bromo-2,3-difluorobenzene (1.0 eq.) in anhydrous THF (15 mL/mmol).
-
Cool this solution to -78 °C.
-
Slowly transfer the freshly prepared LDA solution from Step 1 into the solution of 1-bromo-2,3-difluorobenzene via cannula, maintaining the internal temperature at or below -75 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
Step 3: Formylation (Quench)
-
Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq.) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for another hour, then slowly warm to room temperature over 2 hours.
Step 4: Workup & Purification
-
Cool the reaction mixture to 0 °C and cautiously quench by slow addition of 1 M HCl (aq).
-
Extract the aqueous layer with tert-butyl methyl ether or ethyl acetate (3x).
-
Combine the organic extracts, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: heptane/dichloromethane or similar) to yield pure this compound.[2]
Experimental Workflow Diagram
Caption: Key steps and critical control points for the synthesis of this compound.
References
- 1. WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde - Google Patents [patents.google.com]
- 2. US20010050352A1 - Ortho substituted benzaldehydes, preparation thereof and use thereof - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. chimia.ch [chimia.ch]
- 5. 4-Bromo-2,6-difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
Technical Support Center: Optimizing the Suzuki Coupling of 2-Bromo-3,4-difluorobenzaldehyde
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the efficiency and success rate of Suzuki-Miyaura cross-coupling reactions involving the sterically hindered and electron-deficient substrate, 2-Bromo-3,4-difluorobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in a Suzuki coupling reaction?
A1: The primary challenges stem from the electronic and steric properties of this substrate. The two electron-withdrawing fluorine atoms and the aldehyde group make the aryl bromide electron-deficient. While this generally facilitates the oxidative addition step, the ortho-bromo and ortho-fluoro substituents create significant steric hindrance around the reaction site.[1] This steric bulk can impede the approach of the palladium catalyst, slowing down the reaction and often requiring specialized, bulky ligands to achieve good yields.[1][2]
Q2: How does the aldehyde functional group influence the reaction?
A2: The aldehyde group can be both beneficial and detrimental. Its electron-withdrawing nature can accelerate the rate-determining oxidative addition step.[3] However, aldehydes can also coordinate to the palladium center, which in some cases, particularly with nickel catalysts, can either enhance reactivity or inhibit the catalyst.[4] It is also a sensitive functional group that may not be stable under harsh basic conditions or high temperatures, leading to side reactions.
Q3: What are the most critical parameters to control for a successful coupling?
A3: For a challenging substrate like this, the three most critical factors are the catalyst system (palladium precursor and ligand), the choice of base, and the reaction conditions (solvent and temperature).[1] The selection of a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) is often paramount to overcome steric hindrance and promote the key steps of the catalytic cycle.[1][2]
Q4: What are the most common side reactions to anticipate?
A4: The most common side reactions include:
-
Protodeboronation: The boronic acid coupling partner loses its boronic acid group, which is replaced by a hydrogen atom. This is often exacerbated by aqueous bases and high temperatures.[5] Using more stable boronic esters (e.g., pinacol esters) can mitigate this.[1][5]
-
Dehalogenation (or Hydrodehalogenation): The starting aryl bromide is reduced, replacing the bromine with a hydrogen atom. This can be influenced by the choice of base, solvent, and the presence of hydride sources.[6][7]
-
Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This is frequently caused by the presence of oxygen in the reaction.[5][7] Rigorous degassing of solvents and maintaining an inert atmosphere are crucial to prevent this.[5]
Troubleshooting and Optimization Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the Suzuki coupling of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) & Explanation |
| Low to No Conversion of Starting Material | 1. Inefficient Oxidative Addition: The steric hindrance from the ortho-fluoro and ortho-bromo groups is preventing the palladium catalyst from efficiently inserting into the C-Br bond.[1][2] 2. Catalyst Deactivation: The palladium catalyst may be deactivated, especially if an inert atmosphere was not rigorously maintained. Oxygen can oxidize phosphine ligands and the Pd(0) species.[3] 3. Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier. | 1. Optimize Catalyst & Ligand: Use a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand.[2][8][9] These ligands promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species that is necessary for the oxidative addition of hindered aryl halides.[2][9] 2. Ensure Inert Conditions: Thoroughly degas all solvents and the reaction mixture using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[1] Maintain a positive pressure of inert gas throughout the reaction. 3. Increase Temperature: Cautiously increase the reaction temperature in increments (e.g., 80 °C to 110 °C).[3] |
| Significant Dehalogenation of this compound | 1. Base-Induced Reduction: Some bases, particularly in the presence of trace water or protic solvents, can facilitate the reduction of the aryl bromide. 2. Hydride Impurities: The reaction mixture may contain hydride sources that can lead to dehalogenation. | 1. Change the Base: Switch to a non-nucleophilic, anhydrous base like K₃PO₄ or Cs₂CO₃. For very hindered systems, a stronger, non-coordinating base like potassium tert-butoxide (t-BuOK) might be effective.[2][10] 2. Solvent Choice: Use anhydrous aprotic solvents like 1,4-dioxane or toluene. While some Suzuki reactions tolerate water, starting with anhydrous conditions provides better control.[3] |
| Homocoupling of the Boronic Acid | 1. Presence of Oxygen: Oxygen is a common culprit for promoting the oxidative homocoupling of boronic acids.[5][7] 2. Use of a Pd(II) Precursor without a Reducing Agent: If a Pd(II) source is used, it needs to be reduced in situ to the active Pd(0) catalyst. Inefficient reduction can lead to Pd(II)-mediated homocoupling. | 1. Rigorous Degassing: As mentioned above, ensure all components of the reaction are free of oxygen.[5] 2. Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or use a pre-catalyst that readily forms the active Pd(0) species.[1] |
| Low Yield with Boronic Acid Decomposition (Protodeboronation) | 1. Boronic Acid Instability: Arylboronic acids can be unstable, especially under basic aqueous conditions, leading to the replacement of the -B(OH)₂ group with a proton.[5][11] 2. Harsh Basic Conditions: A strong aqueous base can accelerate the rate of protodeboronation. | 1. Use a Boronic Ester or Trifluoroborate Salt: Convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or use a potassium aryltrifluoroborate salt.[5][12] These reagents can slowly release the boronic acid under the reaction conditions, minimizing its decomposition.[13][14] 2. Modify Base and Solvent System: Use a weaker base like K₂CO₃ or KF, or use an anhydrous base like K₃PO₄ in an aprotic solvent.[15] |
Experimental Workflow and Methodologies
General Experimental Workflow
The following diagram outlines a typical workflow for setting up, running, and working up the Suzuki coupling of this compound.
Optimized Step-by-Step Protocol
This protocol is a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific coupling partners.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 eq.)
-
Anhydrous 1,4-dioxane (solvent)
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions (e.g., Schlenk flask)
Procedure:
-
Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar and allow it to cool to room temperature under a stream of inert gas.
-
Adding Reagents: To the flask, add this compound, the arylboronic acid, and finely ground K₃PO₄.
-
Inerting the System: Seal the flask and evacuate and backfill with inert gas three times to ensure a completely inert atmosphere.
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd(OAc)₂ and SPhos ligand.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. The final concentration should be approximately 0.1 M with respect to the aryl bromide.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert conditions) and analyzing them by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient).
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The generally accepted catalytic cycle involves three main stages: oxidative addition, transmetalation, and reductive elimination.
This guide is intended to provide a strong foundation for optimizing your Suzuki coupling reactions. Given the unique challenges of every substrate, systematic experimentation based on these principles will lead to the most successful outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions - Chemical Science (RSC Publishing) DOI:10.1039/C9SC05444H [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. mdpi.com [mdpi.com]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Suzuki Coupling [organic-chemistry.org]
storage and stability issues of 2-Bromo-3,4-difluorobenzaldehyde
Welcome to the comprehensive technical support guide for 2-Bromo-3,4-difluorobenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful application of this versatile reagent in your experiments. Our guidance is grounded in established chemical principles and practical laboratory experience to address the specific challenges related to the storage, stability, and reactivity of this compound.
Section 1: Understanding this compound: A Stability and Reactivity Profile
This compound is a valuable building block in organic synthesis, particularly in the preparation of pharmaceutical intermediates and other complex molecules. Its reactivity is characterized by the aldehyde functional group and the substituted aromatic ring. The presence of two electron-withdrawing fluorine atoms and a bromine atom significantly influences the electrophilicity of the carbonyl carbon and the reactivity of the benzene ring. However, these features also contribute to potential stability issues if the compound is not handled and stored correctly.
A primary concern with aldehydes is their susceptibility to oxidation, especially when exposed to air.[1] The aldehyde group can be easily oxidized to the corresponding carboxylic acid, 2-Bromo-3,4-difluorobenzoic acid. This degradation pathway is a common source of impurities in aged samples.
Additionally, like many aldehydes, this compound can be prone to polymerization, particularly under acidic or basic conditions, or upon prolonged storage.[2] This process involves the formation of long-chain polymers from the aldehyde monomers.
Section 2: Storage and Handling Best Practices
Proper storage and handling are critical to maintain the integrity and reactivity of this compound.
Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[3] | Reduces the rate of potential degradation reactions such as oxidation and polymerization. |
| Atmosphere | Inert gas (Nitrogen or Argon)[4] | Minimizes contact with atmospheric oxygen, thereby preventing oxidation to the carboxylic acid. |
| Light | Amber or opaque container | Protects the compound from light-induced degradation. |
| Container | Tightly sealed | Prevents the ingress of moisture and air. |
Section 3: Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound in various chemical transformations.
Issue 1: Unexpected Side Product Formation in Reactions
Question: I am observing an unexpected side product in my reaction with this compound, which I suspect is the debrominated analog. What could be the cause and how can I prevent it?
Answer: The loss of the bromine atom (dehalogenation) is a known side reaction for aryl bromides, particularly under certain reaction conditions such as in palladium-catalyzed cross-coupling reactions.[5] This can occur through hydrodehalogenation, where a proton source in the reaction mixture replaces the bromine atom.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Water can act as a proton source. Ensure all solvents and reagents are rigorously dried before use.
-
Choice of Base: If your reaction requires a base, consider using a weaker, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[5]
-
Reaction Temperature: Lowering the reaction temperature can sometimes suppress the rate of dehalogenation relative to the desired reaction.
Question: My reaction is producing a significant amount of 2-Bromo-3,4-difluorobenzoic acid. How can I avoid this?
Answer: The formation of the corresponding carboxylic acid is a clear indication of oxidation of the aldehyde. This can happen if the starting material is already partially oxidized or if the reaction conditions are oxidative.
Troubleshooting Steps:
-
Check the Purity of the Starting Material: Before use, verify the purity of your this compound, for instance by NMR or GC-MS, to ensure it is free from the carboxylic acid impurity.
-
Use an Inert Atmosphere: Conduct your reaction under an inert atmosphere (nitrogen or argon) to prevent aerial oxidation.
-
Avoid Oxidizing Agents: Ensure that none of your reagents or solvents contain oxidizing impurities.
Question: I am performing a reaction in a strongly basic medium and I am getting a mixture of the corresponding alcohol and carboxylic acid. What is happening?
Answer: This is characteristic of the Cannizzaro reaction, which occurs with aldehydes that do not have a hydrogen atom on the alpha-carbon, such as this compound, in the presence of a strong base.[6] In this disproportionation reaction, one molecule of the aldehyde is reduced to the alcohol (2-Bromo-3,4-difluorobenzyl alcohol) and another is oxidized to the carboxylic acid (2-Bromo-3,4-difluorobenzoic acid).
Troubleshooting Steps:
-
Avoid Strong Bases: If the desired reaction does not strictly require a strong base, consider using a milder, non-hydroxide base.
-
Control Stoichiometry: If a strong base is necessary, carefully control the stoichiometry and consider adding the base slowly at a low temperature to minimize the Cannizzaro reaction.
Issue 2: Low or No Reactivity
Question: I am attempting a Wittig reaction with this compound and observing low conversion. What could be the issue?
Answer: While the electron-withdrawing fluorine groups should enhance the electrophilicity of the carbonyl carbon, other factors can lead to low reactivity in a Wittig reaction.
Troubleshooting Steps:
-
Ylide Formation: Ensure that the phosphonium ylide is properly formed. The choice of a sufficiently strong base (like n-butyllithium or sodium amide) is crucial for the deprotonation of the phosphonium salt.[7]
-
Steric Hindrance: The ortho-bromo substituent might introduce some steric hindrance. Using a less sterically hindered phosphonium salt could improve the reaction rate.
-
Reaction Conditions: Ensure the reaction is carried out under strictly anhydrous and inert conditions, as the ylide is highly reactive towards water and oxygen.
Question: My Suzuki coupling reaction with this compound is not proceeding as expected. What are some common pitfalls?
Answer: Suzuki couplings with ortho-substituted aryl bromides can sometimes be challenging.
Troubleshooting Steps:
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is critical. For sterically hindered or electron-deficient aryl bromides, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) can be more effective.[5]
-
Base and Solvent System: The combination of base and solvent plays a crucial role. A common system is a carbonate base in a mixture of an organic solvent (like dioxane or toluene) and water.[8] The presence of water is often necessary to activate the boronic acid.
-
Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can deactivate the palladium catalyst.
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the white solid that has formed in my bottle of this compound over time?
A1: The white solid is most likely the oxidation product, 2-Bromo-3,4-difluorobenzoic acid. This occurs when the aldehyde is exposed to air. It is recommended to purify the aldehyde before use if a significant amount of solid is present.
Q2: Can I purify this compound if it has started to degrade?
A2: Yes, purification is possible. If the primary impurity is the carboxylic acid, you can dissolve the crude material in an organic solvent like diethyl ether and wash with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the acidic impurity.[9] The organic layer can then be dried and the solvent evaporated. Subsequent distillation or recrystallization may be necessary to achieve high purity.
Q3: Is this compound susceptible to nucleophilic aromatic substitution?
A3: The two fluorine atoms, being strongly electron-withdrawing, activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). The positions ortho and para to the fluorine atoms are particularly activated. However, the bromine atom is generally a better leaving group than fluorine in SNAr reactions. The specific reaction conditions will determine the outcome.
Section 5: Experimental Protocols and Visualizations
Protocol 1: Purification of this compound from its Carboxylic Acid Impurity
-
Dissolve the impure this compound in diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Wash the ethereal solution with a saturated aqueous solution of sodium bicarbonate. Repeat the washing two to three times.
-
Wash the organic layer with brine (saturated aqueous sodium chloride solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure to obtain the purified aldehyde.
Visualizing Degradation Pathways
Troubleshooting Logic for a Failing Suzuki Coupling Reaction
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. scribd.com [scribd.com]
- 3. This compound | 1578156-21-4 [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. benchchem.com [benchchem.com]
- 6. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
how to avoid impurities in 2-Bromo-3,4-difluorobenzaldehyde reactions
Welcome to the technical support center for 2-Bromo-3,4-difluorobenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate in their synthetic endeavors. The purity of your starting material and the control of side reactions are paramount to achieving high yields of clean products, which is critical in the fields of pharmaceutical and agrochemical development[1]. This document provides in-depth, experience-driven answers to common challenges encountered during reactions with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My reaction is generating a significant amount of 2-Bromo-3,4-difluorobenzoic acid. How can I prevent this and remove it from my product?
Answer: This is the most common impurity issue. The aldehyde functional group is susceptible to oxidation to a carboxylic acid, especially under harsh reaction conditions.
Root Cause Analysis:
The conversion of an aldehyde to a carboxylic acid is a facile oxidation process[2][3]. This can be triggered by:
-
Strong Oxidizing Agents: Reagents like potassium permanganate (KMnO₄) or chromium-based oxidants will readily convert the aldehyde[3][4].
-
Aerobic Oxidation: In the presence of certain catalysts (like transition metals) or under basic conditions, atmospheric oxygen can be sufficient to oxidize the aldehyde, particularly at elevated temperatures.
-
Disproportionation: Under strongly basic conditions (e.g., in a Cannizzaro-type reaction), aldehydes lacking an alpha-hydrogen can disproportionate into an alcohol and a carboxylic acid, though this is less common for this substrate.
Preventative Strategies:
-
Inert Atmosphere: Always run your reactions under an inert atmosphere (Nitrogen or Argon). This minimizes exposure to atmospheric oxygen, a common culprit in aldehyde oxidation.
-
Reagent Selection: For reactions that do not require an oxidant, ensure all reagents are free from oxidizing impurities. For reactions that do require oxidation of another part of the molecule, select a chemoselective reagent that will not affect the aldehyde.
-
Temperature Control: Avoid unnecessarily high reaction temperatures. Run reactions at the lowest effective temperature and monitor for completion to avoid prolonged heating.
-
pH Control: Unless the reaction mechanism requires it, avoid strongly basic or acidic conditions which can promote oxidation.
Troubleshooting Protocol: Removal of Carboxylic Acid Impurity
If 2-Bromo-3,4-difluorobenzoic acid has formed, it can be easily removed with a mild acid-base extraction.
Step-by-Step Methodology:
-
Reaction Workup: Once the reaction is complete, quench it as appropriate and remove the reaction solvent in vacuo.
-
Dissolution: Dissolve the crude residue in an organic solvent immiscible with water (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc)).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃).[5] The acidic carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer.
-
R-COOH + NaHCO₃ → R-COO⁻Na⁺ + H₂O + CO₂
-
-
Separation: Gently swirl the funnel (venting frequently to release CO₂ pressure) and allow the layers to separate. Drain the lower aqueous layer.
-
Repeat Wash: Repeat the wash with fresh NaHCO₃ solution one or two more times to ensure complete removal.
-
Brine Wash: Wash the organic layer with a saturated solution of NaCl (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo to yield the purified product, now free of the acid impurity.
Visualization: Oxidation Pathway
Caption: Oxidation of the aldehyde to a carboxylic acid impurity.
Question 2: I am attempting a Grignard or Organolithium reaction, but my yields are low and I see significant debromination. What is happening?
Answer: This issue arises from two potential pathways: halogen-metal exchange and interference from the acidic aldehyde proton.
Root Cause Analysis:
-
Halogen-Metal Exchange: The carbon-bromine bond on the aromatic ring can react with strong organometallic reagents (like n-BuLi, s-BuLi, or even Grignard reagents) to form a new organometallic species. This is a common side reaction that consumes your reagent and leads to debrominated byproducts after aqueous workup.
-
Aldehyde Reactivity: Organometallic reagents are strong bases and nucleophiles. They will preferentially react with the electrophilic aldehyde carbonyl group. However, if the addition is slow or sterically hindered, the basic nature of the reagent can cause other side reactions.
Preventative Strategies & Experimental Protocol:
To favor nucleophilic addition to the aldehyde over halogen-metal exchange, the reaction kinetics must be carefully controlled.
Table 1: Recommended Conditions for Organometallic Additions
| Parameter | Recommendation | Rationale |
| Temperature | -78 °C (Dry ice/acetone bath) | At low temperatures, the rate of nucleophilic addition to the carbonyl is much faster than the rate of halogen-metal exchange.[6] |
| Reagent Addition | Add organometallic reagent dropwise | Maintains a low concentration of the nucleophile, preventing localized heating and reducing the likelihood of side reactions. |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O) | Aprotic, non-reactive solvents are essential. THF is often preferred for its ability to solvate organometallic species. |
| Atmosphere | Strictly anhydrous and inert (Argon) | Organometallic reagents are extremely sensitive to water and oxygen. |
Troubleshooting Workflow: Optimizing Organometallic Addition
Caption: Decision tree for troubleshooting organometallic reactions.
Question 3: What are common impurities from the synthesis of this compound itself that I should be aware of?
Answer: The quality of your starting material is foundational to the success of your reaction[1]. Impurities can arise from the synthetic route used to prepare the aldehyde. A common method is the bromination of 3,4-difluorobenzaldehyde.
Root Cause Analysis:
Electrophilic aromatic substitution (bromination) on 3,4-difluorobenzaldehyde can lead to regioisomeric impurities.[7]
-
Starting Material: Unreacted 3,4-difluorobenzaldehyde.
-
Regioisomers: While the ortho-directing effect of the aldehyde and the activating effect of the fluorine atoms guide the bromine to the 2-position, other isomers (e.g., 6-bromo-3,4-difluorobenzaldehyde) can form in small amounts.
-
Polybromination: Under forcing conditions or with an excess of the brominating agent, a second bromine atom can be added to the ring.[8]
Verification and Purification Protocol:
It is crucial to verify the purity of your starting material before use.
Step-by-Step Methodology:
-
Obtain a Certificate of Analysis (CoA): Always request a CoA from the supplier for each batch to verify purity and identify any listed impurities.[1]
-
Analytical Confirmation: Independently confirm the purity using methods like:
-
NMR Spectroscopy (¹H, ¹⁹F, ¹³C): This is the most powerful tool for identifying isomeric impurities. The coupling patterns and chemical shifts will be distinct for each isomer.
-
GC-MS or LC-MS: These methods can separate and identify trace impurities and unreacted starting materials.
-
-
Purification (if necessary): If significant impurities are detected, purification may be required.
-
Recrystallization: For solid materials, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) is often effective at removing minor impurities.
-
Column Chromatography: For more challenging separations, flash chromatography on silica gel is the standard method.[6][9] A non-polar eluent system, such as hexanes/ethyl acetate, is typically used.
-
References
- 1. nbinno.com [nbinno.com]
- 2. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 6. 3-BROMO-2,6-DIFLUOROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 7. Bromination - Wordpress [reagents.acsgcipr.org]
- 8. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 9. 4-Bromo-2,6-difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
troubleshooting failed reactions with 2-Bromo-3,4-difluorobenzaldehyde
Welcome to the dedicated technical support guide for 2-Bromo-3,4-difluorobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile but challenging reagent. Here, we address common experimental failures through a structured, question-and-answer format, grounding our advice in mechanistic principles and field-proven solutions.
Introduction: Understanding the Reactivity of this compound
This compound is a trifunctional synthetic building block. Its utility stems from three key reactive sites:
-
Aryl Bromide: Ideal for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).
-
Aldehyde: Susceptible to nucleophilic attack, reduction, oxidation, and condensation reactions.
-
Electron-Deficient Aromatic Ring: The two fluorine atoms are strong electron-withdrawing groups, activating the ring for nucleophilic aromatic substitution (SNAr).[1][2][3]
This multi-faceted reactivity is a double-edged sword, often leading to competing side reactions and low yields if not carefully controlled. This guide provides the insights needed to troubleshoot and optimize your synthetic outcomes.
General Troubleshooting Principles
Before diving into specific reaction types, ensure these fundamental parameters are rigorously controlled. Failure at this stage is the most common source of experimental disappointment.
-
Reagent Purity: Verify the purity of your this compound and all other reagents. Impurities can poison catalysts or introduce unwanted side reactions.
-
Solvent Quality: Use anhydrous and degassed solvents, especially for oxygen- and water-sensitive reactions like cross-couplings and Grignard additions.[4][5]
-
Inert Atmosphere: Many reactions, particularly those involving organometallics or palladium catalysts, require a strictly inert atmosphere (Nitrogen or Argon) to prevent oxidation and catalyst deactivation.[4][6]
-
Reaction Monitoring: Do not rely solely on reaction time. Actively monitor progress using Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal endpoint and identify the formation of byproducts.
Diagram 1: General Troubleshooting Workflow
This flowchart provides a logical path for diagnosing failed reactions.
Caption: A logical workflow for initial troubleshooting of failed reactions.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
This is the most common application for the aryl bromide moiety. The electron-withdrawing nature of the fluorine atoms and the aldehyde group generally facilitates the oxidative addition step, but can complicate other parts of the catalytic cycle.[4][7]
Q1: My Suzuki-Miyaura coupling with this compound is failing or giving very low yields. What is the likely cause?
A1: Failure in this system typically points to one of four key areas: the catalyst/ligand system, the base, the solvent, or the boronic acid/ester quality.
-
Causality - Catalyst & Ligand: The oxidative addition of the Pd(0) catalyst to the C-Br bond is the first step. While this is generally favorable for your substrate, the subsequent steps, particularly reductive elimination, can be slow. Standard catalysts like Pd(PPh₃)₄ may not be robust enough.
-
Solution: Employ more robust, modern catalyst systems. Buchwald-type palladacycle precatalysts paired with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often more effective as they accelerate reductive elimination and improve catalyst stability.[4]
-
Causality - Base Selection: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[8] An inappropriate base can be ineffective or cause side reactions.
-
Solution: A moderately strong inorganic base is usually optimal. K₂CO₃ or Cs₂CO₃ are excellent starting points. Stronger bases like K₃PO₄ can also be effective, but very strong bases like alkoxides may react with the aldehyde group.
-
Causality - Boronic Acid/Ester Integrity: Boronic acids can undergo protodeboronation (replacement of the B(OH)₂ group with hydrogen), especially under harsh conditions or if impure.[4] This consumes your coupling partner.
-
Solution: Use fresh, high-purity boronic acid or a more stable boronate ester (e.g., a pinacol ester). Ensure your reaction is properly degassed, as oxygen can accelerate boronic acid decomposition.[6]
Diagram 2: Suzuki-Miyaura Catalytic Cycle & Failure Points
Caption: Key failure points within the Suzuki-Miyaura catalytic cycle.
Q2: I am observing significant hydrodehalogenation, forming 3,4-difluorobenzaldehyde. How can I prevent this?
A2: Hydrodehalogenation is the replacement of the bromine atom with a hydrogen. This common side reaction arises from the Ar-Pd(II)-X intermediate being intercepted by a proton source before it can undergo the desired cross-coupling.[5][9]
-
Causality & Solution 1 - Proton Source: The most common cause is the presence of water or other protic impurities.[5] Ensure all reagents and solvents are strictly anhydrous. Use freshly dried solvents and dry your base (e.g., by heating under vacuum) before use.
-
Causality & Solution 2 - Base Choice: Certain bases or solvents can act as hydride donors, leading to the formation of a palladium-hydride species that promotes dehalogenation.[6][9] If using a very strong base, consider switching to a weaker, non-nucleophilic base like K₂CO₃ or Cs₂CO₃.
-
Causality & Solution 3 - Slow Reductive Elimination: If the final product-forming step is slow, the Ar-Pd(II)-X intermediate has more time to undergo side reactions.[5] As mentioned in Q1, using bulky, electron-rich phosphine ligands can accelerate reductive elimination, outcompeting the dehalogenation pathway.
Table 1: Recommended Suzuki-Miyaura Starting Conditions
| Parameter | Condition A (Standard) | Condition B (For Challenging Substrates) | Rationale |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | G3-XPhos Palladacycle (1-2 mol%) | Buchwald-type precatalysts are more active and stable.[4] |
| Ligand | (Included in catalyst) | (Included in catalyst) | Bulky, electron-rich ligands accelerate key steps. |
| Base | K₂CO₃ (2-3 equiv.) | Cs₂CO₃ or K₃PO₄ (2-3 equiv.) | Stronger, more soluble bases can increase reaction rates. |
| Solvent | Toluene/H₂O (4:1) or Dioxane/H₂O (4:1) | 2-MeTHF or CPME | Aprotic ethers can improve stability and solubility. |
| Temperature | 80-100 °C | 80-110 °C | Higher temperatures may be needed, but monitor for decomposition. |
Section 2: Nucleophilic Aromatic Substitution (SNAr)
The C-F bonds on the ring are activated towards nucleophilic attack due to the strong electron-withdrawing nature of the adjacent aldehyde and the other fluorine atom.[1][2][10]
Q3: I am trying to displace a fluorine atom with a nucleophile (e.g., an amine or alkoxide) but see no reaction. Why?
A3: While the ring is activated, SNAr reactions still require specific conditions to proceed.
-
Causality - Nucleophile Strength: The reaction requires a potent nucleophile. Neutral nucleophiles like water or simple alcohols are generally not reactive enough unless under harsh conditions.
-
Solution: Use a strong nucleophile, such as a deprotonated alkoxide (e.g., NaOMe), phenoxide, or a primary/secondary amine. If using an amine, a non-nucleophilic external base (e.g., DIPEA) may be needed to neutralize the H-F generated.
-
Causality - Ring Activation: The negative charge in the intermediate (Meisenheimer complex) must be stabilized.[3][10] The aldehyde group provides this stabilization, particularly for attack at the C4 position (para to the aldehyde).
-
Solution: Ensure your reaction conditions are suitable. Polar aprotic solvents like DMSO, DMF, or NMP are ideal as they solvate the cation of the nucleophilic salt without hindering the nucleophile itself. Elevated temperatures (80-150 °C) are often required.
Q4: Which fluorine atom is more likely to be displaced?
A4: The fluorine at the C4 position is significantly more activated and thus more likely to be displaced.
-
Mechanistic Reason: When a nucleophile attacks the C4 position, the resulting negative charge in the Meisenheimer complex can be delocalized onto the highly stabilizing oxygen atom of the para-aldehyde group via resonance. This provides a much more stable intermediate compared to attack at the C3 position, where the negative charge cannot be delocalized onto the aldehyde.[3]
Section 3: Reactions at the Aldehyde Group
The aldehyde is a classic electrophile, but its reactivity must be balanced against potential side reactions at the aryl halide or fluoro groups.
Q5: I am attempting to reduce the aldehyde to a benzyl alcohol using NaBH₄, but I am also seeing dehalogenation (loss of bromine). How can I achieve selective reduction?
A5: This is a classic chemoselectivity challenge. While NaBH₄ is generally mild, contamination with stronger reducing agents or harsh reaction conditions can lead to dehalogenation.
-
Causality: Dehalogenation during reduction is often caused by trace metals or by hydride attack on a palladium species if there is catalyst carryover from a previous step. Standard NaBH₄ is typically selective for aldehydes over aryl halides.[11]
-
Solution 1 - Reagent Purity: Use high-purity NaBH₄. Perform the reaction at low temperatures (e.g., 0 °C to room temperature) in a protic solvent like methanol or ethanol. The reaction is usually rapid.[12][13]
-
Solution 2 - Alternative Reagents: If dehalogenation persists, consider even milder or more specific reducing agents. For example, reduction using aluminum isopropoxide in isopropyl alcohol (the Meerwein-Ponndorf-Verley or MPV reduction) is highly selective for aldehydes and ketones.[12]
Diagram 3: Decision Tree for Aldehyde Reduction
Caption: A decision guide for selecting an appropriate aldehyde reduction method.
Q6: My Grignard reaction with this compound is failing. I either recover starting material or get a complex mixture. What's wrong?
A6: Grignard reactions are notoriously sensitive to reaction conditions and substrate functionality.[14][15][16]
-
Causality 1 - Halogen-Metal Exchange: The primary issue is that your Grignard reagent (R-MgX) can react with the C-Br bond on your substrate in a process called halogen-metal exchange. This consumes your Grignard reagent and your starting material to form undesired side products.
-
Solution: This reaction is difficult to avoid completely. The best strategy is to add the Grignard reagent slowly to a solution of the aldehyde at very low temperatures (e.g., -78 °C) to favor nucleophilic addition to the carbonyl over the slower halogen-metal exchange.
-
Causality 2 - Protic Solvents/Moisture: Grignard reagents are extremely strong bases and are instantly destroyed by water or any protic solvent (like alcohols).[14][16]
-
Solution: All glassware must be oven- or flame-dried. The solvent (typically anhydrous diethyl ether or THF) must be rigorously dried and deoxygenated. The reaction must be conducted under a strict inert atmosphere.
-
Causality 3 - Grignard Formation: If you are forming a Grignard reagent from a halide that also contains an aldehyde, it is impossible. The Grignard reagent, once formed, will immediately react with the aldehyde of another molecule.
-
Solution: The Grignard reagent must be prepared separately and added to the aldehyde.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol provides a robust starting point for coupling this compound.
-
Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and Cesium Carbonate (Cs₂CO₃, 2.5 equiv.).
-
Inerting: Seal the flask, and evacuate and backfill with Argon or Nitrogen three times.
-
Reagent Addition: Add G3-XPhos Palladacycle (0.02 equiv., 2 mol%). Then, add anhydrous, degassed 1,4-dioxane via syringe to form a stirrable slurry.
-
Heating: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Look for the consumption of the starting material.
-
Workup: Once the reaction is complete, cool to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Purification: Wash the organic filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Protocol 2: Selective Reduction of the Aldehyde to an Alcohol
This protocol uses standard, mild conditions to favor selective aldehyde reduction.
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in methanol (MeOH).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.
-
Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 equiv.) portion-wise over 10-15 minutes. Be cautious of initial foaming (hydrogen evolution).
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Monitoring: Check for the absence of starting material by TLC. The alcohol product will be more polar.
-
Quenching: Slowly add water or 1M HCl at 0 °C to quench the excess NaBH₄.
-
Extraction: Remove most of the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the desired benzyl alcohol, which can be further purified if necessary.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. reddit.com [reddit.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. dash.harvard.edu [dash.harvard.edu]
- 11. Reduction of Aldehydes and Ketones | OpenOChem Learn [learn.openochem.org]
- 12. Reduction of Aldehydes and Ketones Important Concepts for JEE [vedantu.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. leah4sci.com [leah4sci.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. youtube.com [youtube.com]
Technical Support Center: Catalyst Selection for Reactions Involving 2-Bromo-3,4-difluorobenzaldehyde
Welcome to the technical support center for synthetic transformations involving 2-Bromo-3,4-difluorobenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of catalyst selection for this specific substrate. Our goal is to provide not just protocols, but a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
The unique electronic and steric profile of this compound—an electron-deficient aryl bromide with a potentially sensitive aldehyde functional group—presents distinct challenges and opportunities in catalyst-mediated bond formation. This document is structured in a question-and-answer format to directly address the common issues and strategic decisions you may encounter.
FAQ Section 1: Core Principles for Catalyst Selection
Q1: What are the key structural features of this compound that I must consider when selecting a catalyst system?
A1: Understanding the substrate is the first step to successful catalysis. This compound has three critical features that dictate catalyst and reaction design:
-
Electron-Deficient Aromatic Ring: The strong electron-withdrawing effects of the two fluorine atoms and the ortho-aldehyde group make the aromatic ring electron-poor. This has a major consequence for palladium-catalyzed cross-coupling reactions: it facilitates the rate-determining oxidative addition step.[1] The increased electrophilicity of the carbon-bromine (C-Br) bond makes it more susceptible to attack by a Pd(0) catalyst.[2]
-
The Aldehyde Functional Group: While beneficial for activating the ring, the aldehyde is a liability. It can be sensitive to harsh reaction conditions, particularly strong bases and high temperatures, which may lead to side reactions like reduction to the corresponding alcohol or Cannizzaro-type reactions.[3] Your choice of base and temperature must accommodate this sensitivity.
-
Potential for Nucleophilic Aromatic Substitution (SNAr): The high degree of electron deficiency on the ring activates it towards direct attack by strong nucleophiles.[4][5] This can be an alternative synthetic route but also a potential side reaction pathway in catalyst-driven processes if nucleophilic reagents are present.
Q2: How do I choose between a palladium-based or copper-based catalyst for this substrate?
A2: The choice primarily depends on the desired transformation and the required reaction conditions.
-
Palladium-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig, Heck, Sonogashira) are the modern workhorses of cross-coupling.[6][7][8] They offer high efficiency, broad functional group tolerance, and generally milder conditions than traditional copper catalysis. For this compound, palladium is almost always the preferred choice for C-C, C-N, and C-alkyne bond formation due to the well-developed ligand systems that can be tuned to optimize reactivity and minimize side reactions.
-
Copper-catalyzed reactions (e.g., Ullmann coupling) are older methods that are often used for C-O, C-S, and C-N bond formation.[9] Traditional Ullmann conditions are harsh, requiring high temperatures (>150 °C) and stoichiometric amounts of copper, which could degrade the aldehyde.[10][11] While modern, ligand-accelerated Ullmann-type reactions operate under milder conditions, palladium-catalyzed methods like the Buchwald-Hartwig amination are generally more reliable and versatile for this class of substrate.[12]
FAQ Section 2: Catalyst Systems for Key Cross-Coupling Reactions
This section provides starting points for common palladium-catalyzed reactions. Remember that these are general recommendations and may require optimization.
Q3: I want to perform a Suzuki-Miyaura coupling to form a C-C bond. What is the best catalyst system to start with?
A3: For the Suzuki-Miyaura coupling of this electron-deficient aryl bromide, the primary challenge is achieving high yield without compromising the aldehyde group. A good starting point involves a palladium precursor paired with a bulky, electron-rich phosphine ligand. This combination promotes the final, product-forming reductive elimination step, which can be slow for electron-deficient systems and can help prevent side reactions like hydrodehalogenation.[13]
Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale & Key Considerations |
| Pd Precursor | Pd(OAc)₂, Pd₂(dba)₃ (1-3 mol%) | These are common, air-stable Pd(II) and Pd(0) sources that are reduced in situ to the active Pd(0) catalyst.[14] |
| Ligand | SPhos, XPhos, or P(t-Bu)₃ (1.2-1.5 eq. to Pd) | Bulky biaryl phosphines (SPhos, XPhos) are excellent for stabilizing the catalyst and accelerating reductive elimination.[15] |
| Base | K₃PO₄, K₂CO₃, or Cs₂CO₃ (2-3 eq.) | Use a moderately weak inorganic base to prevent side reactions involving the aldehyde. Avoid strong bases like alkoxides.[3][13] |
| Solvent | Toluene/H₂O, 1,4-Dioxane/H₂O (e.g., 4:1) | Aprotic solvents with a small amount of water are standard and help to dissolve the inorganic base and boronic acid.[16] |
| Temperature | 80-100 °C | Sufficient to drive the reaction without causing significant thermal degradation of the substrate or catalyst. |
Q4: What catalyst system should I use for a Buchwald-Hartwig amination to form a C-N bond?
A4: The Buchwald-Hartwig amination requires a robust catalyst system capable of coupling amines with the aryl bromide.[7] This reaction typically necessitates a strong, non-nucleophilic base to deprotonate the amine, which poses a risk to the aldehyde. Careful selection of the ligand and control of the reaction temperature are critical.
Recommended Starting Conditions for Buchwald-Hartwig Amination
| Component | Recommendation | Rationale & Key Considerations |
| Pd Precursor | Pd(OAc)₂, Pd₂(dba)₃ (1-3 mol%) | Standard precursors for generating the active catalyst.[12] |
| Ligand | XPhos, RuPhos, or JohnPhos (1.2-1.5 eq. to Pd) | These bulky, electron-donating ligands are proven to be effective for C-N coupling, even with challenging substrates.[17][18] |
| Base | LHMDS or NaOt-Bu (1.5-2.0 eq.) | A strong, sterically hindered base is required for amine deprotonation.[19] Add the base at a low temperature to minimize interaction with the aldehyde. |
| Solvent | Toluene or 1,4-Dioxane (Anhydrous) | Anhydrous conditions are crucial to prevent quenching of the strong base and other side reactions.[19] |
| Temperature | 80-110 °C | Higher temperatures are often needed for C-N coupling compared to C-C coupling. Monitor for substrate decomposition. |
Q5: I need to perform a Sonogashira coupling with a terminal alkyne. What are the recommended catalysts?
A5: The classic Sonogashira coupling employs a dual-catalyst system of palladium and copper(I).[8] This method is generally high-yielding and tolerates a wide range of functional groups, including aldehydes.[20]
Recommended Starting Conditions for Sonogashira Coupling
| Component | Recommendation | Rationale & Key Considerations |
| Pd Catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ (1-3 mol%) | These are the most common and reliable palladium catalysts for this transformation.[20] |
| Cu Co-catalyst | CuI (0.5-2 mol%) | The copper(I) salt is essential for the formation of the copper acetylide intermediate, which accelerates the reaction.[8][21] |
| Base | Et₃N or Diisopropylamine (DIPA) | The amine base deprotonates the alkyne and also serves as a solvent or co-solvent.[21] |
| Solvent | THF or DMF | Anhydrous THF or DMF can be used as a co-solvent if the amine base alone is not sufficient.[20] |
| Temperature | Room Temperature to 60 °C | The reaction often proceeds efficiently at or slightly above room temperature.[21] |
Q6: How do I select a catalyst for a Heck reaction with an alkene?
A6: The Heck reaction couples the aryl bromide with an alkene.[6] For an electron-deficient substrate like this compound, the reaction is generally efficient. Both traditional phosphine-ligated systems and modern phosphine-free catalysts can be effective.
Recommended Starting Conditions for Heck Reaction
| Component | Recommendation | Rationale & Key Considerations |
| Pd Catalyst | Pd(OAc)₂ or PdCl₂ (1-5 mol%) | Pd(OAc)₂ is often more active than Pd(0) precursors for this reaction.[22][23] |
| Ligand | PPh₃ or P(o-tolyl)₃ (if needed) | For simple Heck reactions, a ligand may not be necessary (ligandless conditions), but adding a phosphine can improve stability and yield.[24] |
| Base | Et₃N, K₂CO₃, or NaOAc (1.5-2.0 eq.) | An inorganic or organic base is required to neutralize the HBr formed during the catalytic cycle.[6][25] |
| Solvent | DMF, NMP, or Acetonitrile | High-boiling polar aprotic solvents are typically used. |
| Temperature | 100-140 °C | The Heck reaction often requires elevated temperatures to proceed efficiently.[25] |
FAQ Section 3: Troubleshooting Common Experimental Issues
Even with the best starting conditions, problems can arise. This section addresses the most common failures and provides a logical path to a solution.
Q7: My reaction has stalled, or I have very low conversion of my starting material. What should I do?
A7: Low conversion is a frequent issue and can stem from several sources. A systematic approach is key.
-
Check Catalyst Activity: Is your palladium source old or potentially deactivated? Open a new bottle or consider using a more robust, air-stable pre-catalyst.[16]
-
Verify Inert Atmosphere: Oxygen can deactivate Pd(0) catalysts. Ensure your reaction setup is rigorously purged with an inert gas (Argon or Nitrogen) and that solvents have been properly degassed.[3]
-
Re-evaluate Your Base: Is the base strong enough for the specific reaction (e.g., for Buchwald-Hartwig)? Conversely, is it too strong and causing substrate decomposition? A base screening is often a valuable optimization step.[16]
-
Increase Temperature: Incrementally increase the reaction temperature by 10-20 °C. Monitor carefully by TLC or LC-MS to ensure the starting material is not decomposing at the higher temperature.[16]
-
Check Solubility: Are all reagents, especially the base, soluble in the chosen solvent? Poor solubility can dramatically slow down reaction kinetics.[13]
Q8: I am observing a significant amount of a dehalogenated byproduct (3,4-difluorobenzaldehyde). How can I prevent this?
A8: This side product arises from hydrodehalogenation, a common parasitic pathway in cross-coupling reactions. It occurs when the organopalladium intermediate reacts with a proton source instead of the desired coupling partner.
-
Ensure Anhydrous Conditions: The most common proton source is water. Use freshly dried, anhydrous solvents and ensure your reagents (especially the base) are dry.[13]
-
Switch to a Weaker Base: Strong bases can sometimes promote pathways that lead to hydrodehalogenation. If you are using a strong base, consider switching to a weaker one like K₃PO₄ or Cs₂CO₃ if the reaction allows.[13]
-
Accelerate Reductive Elimination: Hydrodehalogenation competes with the desired reductive elimination step. Using bulky, electron-rich phosphine ligands (e.g., SPhos, P(t-Bu)₃) can significantly speed up reductive elimination, outcompeting the side reaction.[13]
Q9: My desired product is forming, but I also see evidence of aldehyde reduction to a benzyl alcohol. What is causing this?
A9: Reduction of the aldehyde is typically caused by reaction conditions that are too harsh.
-
Lower the Reaction Temperature: This is the simplest first step. Many cross-coupling reactions can proceed at lower temperatures than initially reported, albeit over a longer reaction time.
-
Use a Milder Base: Strong bases, especially at elevated temperatures, can sometimes facilitate aldehyde reduction. Screen milder bases like K₂CO₃ or Na₂CO₃.[3]
-
Protect the Aldehyde: If milder conditions are ineffective, a protection-deprotection strategy may be necessary. The aldehyde can be converted to an acetal (e.g., using ethylene glycol), which is stable to the cross-coupling conditions. The acetal is then easily hydrolyzed back to the aldehyde after the coupling is complete.[13]
Below is a troubleshooting flowchart to help guide your decision-making process when encountering common issues.
Caption: A flowchart for troubleshooting common cross-coupling issues.
Experimental Protocols
Representative Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a robust starting point for a typical Suzuki-Miyaura reaction.
Materials:
-
This compound (1.0 eq.)
-
Phenylboronic acid (1.2 eq.)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4.4 mol%)
-
Potassium phosphate tribasic (K₃PO₄) (2.5 eq.)
-
Toluene and Water (5:1 v/v mixture), degassed
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, and K₃PO₄.
-
Inerting: Seal the flask with a septum and evacuate and backfill with inert gas three times.[26]
-
Catalyst Addition: Under a positive flow of inert gas, add Pd(OAc)₂ and SPhos to the flask.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
The workflow for this experimental setup is visualized below.
Caption: A standard workflow for a Suzuki-Miyaura coupling experiment.
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. Page not available | Thermo Fisher Scientific - CL [thermofisher.com]
- 11. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. rsc.org [rsc.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. jk-sci.com [jk-sci.com]
- 20. jk-sci.com [jk-sci.com]
- 21. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Heck Reaction [organic-chemistry.org]
- 24. taylorandfrancis.com [taylorandfrancis.com]
- 25. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
Technical Support Center: Reaction Condition Optimization for 2-Bromo-3,4-difluorobenzaldehyde
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2-Bromo-3,4-difluorobenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. We have structured this resource as a series of troubleshooting guides and frequently asked questions to directly address the common challenges encountered during reaction optimization. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.
Core Troubleshooting Guide
This section addresses specific problems you might encounter when using this compound in common cross-coupling reactions.
Question: My cross-coupling reaction (Suzuki, Buchwald-Hartwig, etc.) is failing or giving a very low yield. What are the fundamental checks I should perform first?
Answer: A failed reaction can be frustrating, but a systematic check of the fundamentals often reveals the culprit. Before making drastic changes to your optimized conditions, verify the following:
-
Inert Atmosphere Integrity: Palladium catalysts, particularly the active Pd(0) species, are highly sensitive to oxygen.[1][2] An incomplete inert atmosphere is a primary cause of catalyst deactivation and low yields.
-
Troubleshooting Step: Ensure your solvent is rigorously degassed (e.g., three freeze-pump-thaw cycles or sparging with argon for at least 30 minutes). Assemble your reaction glassware under a positive pressure of an inert gas like argon or nitrogen. Use rubber septa that are in good condition and ensure all joints are well-sealed.
-
-
Reagent Quality and Purity:
-
Solvents: Use anhydrous solvents. Water can interfere with the catalytic cycle, particularly by promoting protodeboronation in Suzuki couplings.[3]
-
Substrates: Verify the purity of your this compound and the coupling partner. Impurities can sometimes poison the catalyst.
-
Base: Bases like sodium tert-butoxide (NaOt-Bu) are hygroscopic. Use a fresh bottle or a freshly opened container from a glovebox if possible. The efficacy of powdered inorganic bases like K₃PO₄ can be compromised by absorbed moisture.
-
-
Catalyst and Ligand Activity:
-
Pre-catalyst vs. In-situ Generation: If you are generating the active Pd(0) catalyst in situ from a Pd(II) source like Pd(OAc)₂, the reduction step might be inefficient under your conditions.[4] Consider switching to a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or a modern palladacycle pre-catalyst that generates the active species more reliably.
-
Ligand Integrity: Phosphine ligands can be sensitive to air oxidation. Store them under an inert atmosphere and handle them quickly.
-
Below is a workflow diagram to guide your initial troubleshooting process.
Question: I'm performing a Suzuki-Miyaura coupling and observing significant protodeboronation of my boronic acid. How can I mitigate this side reaction?
Answer: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common and troublesome side reaction, especially with electron-rich or heteroaryl boronic acids.[3] It is often promoted by excess water and strong bases.
Causality: The C-B bond is susceptible to cleavage by protons, a reaction that is often accelerated at higher temperatures and with certain bases. The aldehyde group on your substrate does not directly participate, but the overall reaction conditions you choose are critical.
Optimization Strategies:
-
Choice of Base: Switch to a milder base. While strong bases can be effective, they can also accelerate protodeboronation. Anhydrous, powdered potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are excellent choices for base-sensitive substrates.[3] Cesium fluoride (CsF) or potassium fluoride (KF) can also be effective.
-
Use Boronate Esters: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin). These are generally more robust against protodeboronation and release the boronic acid slowly in situ under the reaction conditions.[2]
-
Strictly Anhydrous Conditions: As mentioned, ensure your solvent and reagents are as dry as possible. Any water present can serve as a proton source.
-
Stoichiometry: Using a slight excess of the boronic acid partner (e.g., 1.2–1.5 equivalents) can help ensure that enough of it is available to outcompete the rate of protodeboronation and drive the cross-coupling to completion.[2]
| Parameter | Standard Condition | Optimization for Protodeboronation | Rationale |
| Boron Source | Arylboronic Acid | Arylboronate Pinacol Ester (Bpin) | Increased stability towards hydrolysis.[2] |
| Base | Na₂CO₃, Cs₂CO₃ | Anhydrous K₃PO₄, KF | Milder bases reduce the rate of C-B bond cleavage.[3] |
| Solvent | Toluene/H₂O | Anhydrous Dioxane or Toluene | Minimizes the primary proton source. |
| Equivalents | 1.1 equiv | 1.3 - 1.5 equiv | Compensates for loss due to the side reaction. |
Question: My Buchwald-Hartwig amination with this compound is sluggish. How should I adjust my catalyst, ligand, and base?
Answer: The Buchwald-Hartwig amination is highly dependent on the synergy between the palladium source, ligand, and base.[5] The electronic properties and steric hindrance of both the aryl bromide and the amine dictate the optimal conditions.
Causality: The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), coordination of the amine, deprotonation by the base to form an amide complex, and finally reductive elimination to form the C-N bond.[4] A sluggish reaction points to a bottleneck in one of these steps.
Optimization Strategies:
-
Ligand Selection is Key: For an electron-deficient aryl bromide like this one (due to the aldehyde and fluorine atoms), an electron-rich and bulky monophosphine ligand is typically required to facilitate the rate-limiting oxidative addition and reductive elimination steps.
-
Base Strength and Solubility: A strong, non-nucleophilic base is required to deprotonate the amine or the N-H precursor.
-
Recommended Bases: Sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), or lithium bis(trimethylsilyl)amide (LHMDS) are the most common and effective choices.[1]
-
Solubility Issues: These bases have limited solubility. Ensure vigorous stirring to maximize the solid-liquid interface. In some cases, switching to a more polar solvent like THF or tert-amyl alcohol can help, but toluene and dioxane remain the most common.
-
-
Temperature: These reactions almost always require heat, typically in the 80–110 °C range.[1] If your reaction is running at a lower temperature, increasing the heat is a straightforward first step.
| Parameter | Initial Condition | Optimization Strategy | Rationale |
| Palladium Source | Pd(OAc)₂ | Pd₂(dba)₃ or G3-XPhos Precatalyst | Provides a more reliable source of active Pd(0).[4] |
| Ligand | P(t-Bu)₃ | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands accelerate key steps.[7] |
| Base | K₂CO₃ (too weak) | NaOt-Bu, LHMDS | Strong bases are required for efficient amine deprotonation.[1] |
| Temperature | 80 °C | 100 - 110 °C | Overcomes activation energy barriers. |
Question: I am attempting a Sonogashira coupling and my primary side product is the homocoupled alkyne (Glaser coupling). How do I prevent this?
Answer: The copper-catalyzed homocoupling of terminal alkynes, known as Glaser coupling, is the most common side reaction in Sonogashira couplings. It is promoted by the presence of oxygen.
Causality: The Sonogashira reaction typically involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8] The copper acetylide, an essential intermediate for transmetalation to palladium, can be intercepted by an oxidant (usually O₂) and undergo oxidative dimerization.
Optimization Strategies:
-
Rigorous Degassing: This is the most critical factor. Oxygen is the primary culprit for Glaser coupling. Ensure your solvents, amine base, and reaction vessel are thoroughly deoxygenated before adding the catalyst. Maintain a positive pressure of inert gas throughout.
-
Copper-Free Conditions: If homocoupling remains a persistent issue, consider a copper-free Sonogashira protocol. These methods often require a higher catalyst loading or a specific ligand, but they completely eliminate the possibility of copper-mediated homocoupling.[9]
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed. Prolonged reaction times can lead to increased side product formation.
-
Control Reagent Addition: In some cases, adding the terminal alkyne slowly via syringe pump can keep its instantaneous concentration low, favoring the cross-coupling pathway over homocoupling.
Frequently Asked Questions (FAQs)
Q: How do the fluorine atoms and the aldehyde group on this compound affect its reactivity in cross-coupling reactions? A: The substituents have a significant electronic impact. Both the fluorine atoms and the aldehyde group are electron-withdrawing. This makes the aromatic ring electron-deficient, which generally accelerates the oxidative addition step (the C-Br bond becomes more polarized and susceptible to attack by Pd(0)). However, the aldehyde group is sensitive to certain nucleophiles and strong bases, which must be considered when choosing reaction conditions. For instance, very strong bases in a Suzuki coupling could potentially lead to side reactions at the aldehyde.
Q: What are the best practices for purifying the final product and removing residual palladium catalyst? A:
-
Aqueous Wash: After the reaction, an aqueous wash (e.g., with saturated ammonium chloride) can help remove inorganic salts.
-
Filtration: Dilute the reaction mixture with a solvent like ethyl acetate and filter it through a plug of Celite® to remove insoluble palladium black and salts.
-
Column Chromatography: This is the most common method. Silica gel chromatography is usually effective for separating the desired product from the ligand, ligand oxides, and other organic byproducts.
-
Activated Carbon/Metal Scavengers: For pharmaceutical applications where very low palladium levels are required, passing a solution of the crude product through a pad of activated carbon or a specialized palladium scavenger can be highly effective.
Standardized Starting Protocols
The following are general, non-optimized starting points for key reactions. They should be considered a baseline for further optimization.
Protocol 1: General Procedure for Suzuki Coupling
-
Materials: this compound (1.0 equiv), Arylboronic acid or pinacol ester (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), Anhydrous powdered K₃PO₄ (2.5 equiv), Anhydrous, degassed 1,4-Dioxane.
-
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide, boronic acid/ester, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Add the degassed dioxane via cannula or syringe.
-
Seal the flask and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously. Monitor progress by TLC or LC-MS.
-
Upon completion (typically 4-24 hours), cool to room temperature, dilute with ethyl acetate, and filter through Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Materials: this compound (1.0 equiv), Amine (1.2 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), Sodium tert-butoxide (1.4 equiv), Anhydrous, degassed Toluene.
-
Procedure:
-
To a flame-dried Schlenk flask in a glovebox, add the aryl bromide, NaOt-Bu, Pd₂(dba)₃, and XPhos.
-
Add the degassed toluene, followed by the amine.
-
Seal the flask, remove from the glovebox, and place it in a preheated oil bath at 100 °C.
-
Stir vigorously. Monitor progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and carefully quench with water.
-
Filter through Celite®, wash the filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Protocol 3: General Procedure for Sonogashira Coupling
-
Materials: this compound (1.0 equiv), Terminal alkyne (1.2 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), Copper(I) iodide (CuI) (4 mol%), Triethylamine (Et₃N, 3.0 equiv), Anhydrous, degassed THF.
-
Procedure:
-
To a dry Schlenk flask under argon, add the aryl bromide, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the degassed THF, followed by the triethylamine and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 50 °C. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute with ethyl acetate and wash with saturated NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. research.rug.nl [research.rug.nl]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. repository.kaust.edu.sa [repository.kaust.edu.sa]
Validation & Comparative
A Comparative Guide to the LC-MS Characterization of 2-Bromo-3,4-difluorobenzaldehyde and Its Synthetic Progeny
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and drug discovery, 2-Bromo-3,4-difluorobenzaldehyde stands as a crucial building block. Its unique substitution pattern offers a versatile scaffold for the creation of novel therapeutic agents. However, the journey from synthesis to a well-characterized intermediate or final active pharmaceutical ingredient (API) is paved with rigorous analytical challenges. Ensuring the structural integrity, purity, and impurity profile of this compound and its derivatives is paramount.
This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) approaches for the characterization of this compound and its reaction products. We will delve into the causality behind experimental choices, compare LC-MS with alternative methodologies, and provide actionable protocols to empower researchers in their analytical endeavors.
The Analytical Imperative: Why LC-MS for this compound?
This compound is a moderately polar, semi-volatile small molecule. While amenable to Gas Chromatography (GC), its true analytical versatility is unlocked with LC-MS. This is particularly true when analyzing its reaction products, which often exhibit increased polarity and thermal lability, making them less suitable for GC analysis without derivatization.[1][2][3] LC-MS offers the distinct advantage of analyzing a wider range of compounds in their native state, providing a more comprehensive snapshot of the reaction milieu.[1][4]
Core Principles of LC-MS for Halogenated Benzaldehydes
The successful LC-MS analysis of this compound and its derivatives hinges on the careful optimization of both the chromatographic separation and the mass spectrometric detection.
Liquid Chromatography: The goal of the LC separation is to resolve the parent compound from its starting materials, isomers, and reaction byproducts. Given the aromatic nature of the analyte, reversed-phase chromatography is the method of choice.
-
Stationary Phase Selection: A C18 column is a robust starting point. However, for challenging separations, particularly of positional isomers which are common impurities in the synthesis of substituted benzaldehydes, alternative stationary phases can provide enhanced selectivity.[5] Phenyl-hexyl or biphenyl phases, for instance, can offer different retention mechanisms through π-π interactions with the aromatic ring of the analyte, potentially resolving closely eluting species.[6][7]
-
Mobile Phase Composition: A typical mobile phase consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an additive to improve peak shape and ionization efficiency. Formic acid (0.1%) is a common choice as it is compatible with most mass spectrometers and promotes protonation for positive ion mode analysis. For certain separations, difluoroacetic acid can be an alternative, offering improved peak shape in UV detection while maintaining good MS signal.
Mass Spectrometry: The mass spectrometer provides crucial information on the molecular weight and structure of the eluting compounds. The choice of ionization source is critical for achieving optimal sensitivity and generating informative fragmentation patterns.
-
Ionization Techniques: ESI vs. APCI
-
Electrospray Ionization (ESI): ESI is a "soft" ionization technique that is well-suited for polar and moderately polar compounds. It typically generates protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode, with minimal in-source fragmentation. This is advantageous for confirming the molecular weight of the parent compound and its products. For this compound, ESI in positive ion mode would be the primary choice.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is particularly effective for less polar and more volatile compounds that are not as amenable to ESI.[8][9][10] It involves a corona discharge that ionizes the solvent vapor, which in turn ionizes the analyte molecules. APCI can be a valuable alternative or complementary technique to ESI for the analysis of halogenated benzaldehydes, potentially offering enhanced sensitivity for certain compounds.[11]
-
Predictive Fragmentation of this compound
Under tandem mass spectrometry (MS/MS) conditions (e.g., in a triple quadrupole or ion trap mass spectrometer), the protonated molecule [M+H]+ of this compound (exact mass of the monoisotopic peak will vary based on the bromine isotope) will be selected and fragmented. Likely fragmentation pathways include:
-
Loss of CO (Carbon Monoxide): A characteristic fragmentation for aldehydes, resulting in a loss of 28 Da.
-
Loss of Br (Bromine): Cleavage of the carbon-bromine bond. The isotopic signature of bromine (79Br and 81Br in a roughly 1:1 ratio) will be a key diagnostic feature in the mass spectrum of the parent ion and any bromine-containing fragments.
-
Loss of HBr: Elimination of hydrogen bromide.
-
Sequential losses: A combination of the above losses.
The following diagram illustrates the predicted fragmentation pathways:
Caption: Predicted MS/MS fragmentation of this compound.
Comparison with an Alternative: Gas Chromatography-Mass Spectrometry (GC-MS)
For a semi-volatile compound like this compound, GC-MS presents a viable and powerful alternative to LC-MS. The choice between the two often depends on the specific analytical goals and the nature of the sample matrix.
| Feature | LC-MS | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[1][2] |
| Sample Volatility | Suitable for a wide range of polarities and volatilities, including non-volatile and thermally labile compounds.[1] | Requires analytes to be volatile and thermally stable.[1][2] |
| Ionization | Soft ionization (ESI, APCI) preserving the molecular ion.[1] | Hard ionization (Electron Ionization - EI) leading to extensive, reproducible fragmentation. |
| Fragmentation | Controlled fragmentation via MS/MS for structural elucidation. | Highly energetic fragmentation providing a characteristic "fingerprint" for library matching. |
| Derivatization | Generally not required. | Often necessary for polar or non-volatile compounds to increase volatility. |
| Strengths | Versatility for a broad range of compounds, direct analysis of reaction mixtures.[4] | High chromatographic resolution, extensive spectral libraries for identification.[4] |
| Limitations | Matrix effects can be more pronounced, fewer extensive libraries compared to GC-MS. | Limited to volatile and thermally stable compounds, potential for thermal degradation of analytes. |
Verdict: For the analysis of this compound itself, both techniques are suitable. However, for the comprehensive analysis of its reaction products, which are likely to be more polar and less volatile, LC-MS is the superior choice due to its broader applicability and gentler ionization methods.
Experimental Protocols
The following protocols are provided as a robust starting point for the LC-MS characterization of this compound and its reaction products. Method validation according to regulatory guidelines is essential for use in a GxP environment.
Protocol 1: LC-MS Method for Purity Assessment and Impurity Profiling
Objective: To separate and identify this compound from potential process-related impurities and degradation products.
Instrumentation:
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Chromatographic Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
Mass Spectrometry Conditions (Positive ESI):
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow: As per manufacturer's recommendation.
-
Acquisition Mode: Full scan from m/z 100-500. For structural confirmation, use data-dependent MS/MS.
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL.
-
Perform serial dilutions to a working concentration of 10 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
Caption: Workflow for LC-MS purity analysis.
Protocol 2: Comparative Analysis using GC-MS
Objective: To provide an orthogonal analytical technique for the characterization of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.
Chromatographic Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1).
-
Oven Program: Initial temperature 80 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, hold for 5 minutes.
Mass Spectrometry Conditions (EI):
-
Ion Source: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full scan from m/z 40-400.
Sample Preparation:
-
Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 100 µg/mL.
-
Transfer to a GC vial for analysis.
Data Interpretation and Validation
A self-validating system is crucial for trustworthy results. This involves:
-
System Suitability: Injecting a standard mixture before sample analysis to ensure the system is performing adequately (e.g., resolution, peak symmetry, and retention time precision).
-
Spiking Studies: Spiking the sample with a known amount of a reference standard to assess accuracy and recovery.
-
Orthogonal Techniques: Confirming results with a different analytical method, such as the GC-MS protocol provided.
Conclusion
The robust characterization of this compound and its reaction products is a critical step in the drug development pipeline. LC-MS, with its versatility and applicability to a wide range of compounds, stands out as the premier analytical tool for this purpose. By understanding the principles of chromatographic separation, choosing the appropriate ionization technique, and predicting fragmentation patterns, researchers can develop and validate reliable methods for purity assessment and impurity profiling. While GC-MS offers a powerful orthogonal technique, the ability of LC-MS to handle a broader range of product polarities and thermal labilities makes it an indispensable asset in the modern pharmaceutical laboratory.
References
- 1. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 2. conquerscientific.com [conquerscientific.com]
- 3. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. welch-us.com [welch-us.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. jfda-online.com [jfda-online.com]
- 11. Atmospheric pressure chemical ionization mass spectrometry of aldehydes in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Reactivity of 2-Bromo-3,4-difluorobenzaldehyde and 2-bromo-3,5-difluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, fluorinated aromatic compounds serve as indispensable building blocks. The strategic placement of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Among these valuable synthons, substituted bromodifluorobenzaldehydes are particularly useful due to the presence of multiple reactive sites that allow for sequential, regioselective modifications.
This guide offers an in-depth comparison of the chemical reactivity of two closely related isomers: 2-Bromo-3,4-difluorobenzaldehyde and 2-bromo-3,5-difluorobenzaldehyde . While direct, side-by-side comparative studies on these specific molecules are not extensively documented in publicly available literature, this analysis leverages fundamental principles of organic chemistry, supported by experimental data from analogous systems, to predict and explain their differential reactivity. Understanding these nuances is paramount for designing efficient synthetic routes and optimizing reaction conditions.
Theoretical Framework: The Interplay of Electronic and Steric Effects
The reactivity of these isomers is dictated by a delicate balance of electronic and steric effects originating from the substituents on the benzene ring.
Electronic Effects:
The fluorine and bromine atoms, being highly electronegative, exert a strong electron-withdrawing inductive effect (-I). Conversely, the lone pairs on the fluorine atoms can participate in resonance, leading to a weaker electron-donating mesomeric effect (+R). The interplay of these effects modulates the electron density at the key reaction centers: the carbon of the carbon-bromine (C-Br) bond and the carbonyl carbon of the aldehyde.
-
This compound: The fluorine atoms at positions 3 and 4 work in concert to strongly withdraw electron density from the ring. This effect is particularly pronounced at the C-2 (ipso to bromine) and C-1 (ipso to aldehyde) positions, potentially influencing the rates of reactions at both sites.
-
2-Bromo-3,5-difluorobenzaldehyde: The fluorine atoms at positions 3 and 5 also exert a strong -I effect. The symmetrical arrangement results in significant electron withdrawal, influencing the electrophilicity of the aromatic ring and the carbonyl group.
Steric Effects:
Steric hindrance plays a crucial role, particularly for reactions involving the ortho-substituted bromine atom.[1] The proximity of the bromine atom to the aldehyde group, and to the fluorine at position 3 in both isomers, creates a sterically congested environment. This can impede the approach of bulky reagents or catalysts.
Comparative Reactivity in Key Transformations
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. The rate-determining step is often the oxidative addition of the palladium(0) catalyst to the C-Br bond.[1]
Hypothesis: 2-Bromo-3,5-difluorobenzaldehyde is predicted to be more reactive than this compound in Suzuki-Miyaura coupling.
Rationale: The primary differentiating factor is steric hindrance. In this compound, the fluorine atom at the 3-position is adjacent to the bromine, creating significant steric bulk that hinders the approach of the palladium catalyst. In contrast, 2-bromo-3,5-difluorobenzaldehyde lacks a substituent at the adjacent C-3 position, presenting a less sterically encumbered C-Br bond for oxidative addition. This principle is well-documented for other ortho-substituted aryl halides, which consistently show lower reactivity compared to their meta and para isomers.[1]
Supporting Experimental Data (Analogous Systems):
| Aryl Bromide | Relative Position of Substituent | General Reactivity in Suzuki Coupling | Key Influencing Factor |
| 2-Bromobenzophenone | Ortho | Low | Significant steric hindrance from the adjacent benzoyl group.[1] |
| 3-Bromobenzophenone | Meta | Moderate | Reduced steric hindrance compared to the ortho isomer.[1] |
| 4-Bromobenzophenone | Para | High | Minimal steric hindrance and favorable electronic activation.[1] |
This trend highlights the dominant role of steric hindrance in ortho-substituted systems, which strongly supports the reactivity hypothesis for the two difluoro isomers.
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In an oven-dried Schlenk flask, combine the 2-bromo-difluorobenzaldehyde isomer (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and degassed solvent (e.g., a mixture of Toluene/Ethanol/Water).
-
Reaction: Heat the mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations:
References
A Senior Application Scientist's Comparative Guide to Purity Determination of 2-Bromo-3,4-difluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 2-Bromo-3,4-difluorobenzaldehyde, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its reactive aldehyde functional group and halogenated phenyl ring make it a versatile synthon, but also susceptible to the formation of process-related impurities and degradants. Ensuring the purity of this critical intermediate is paramount to the success of a synthetic campaign and the quality of the final drug substance.
This guide provides an in-depth, comparative analysis of the primary analytical methods for determining the purity of this compound. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, empowering you to select and implement the most appropriate analytical strategy for your specific needs. Every recommendation is grounded in the principles of scientific integrity, ensuring that the described methods are self-validating systems.
The Criticality of Purity: Understanding Potential Impurities
A robust purity assessment begins with an understanding of the potential impurities that may be present. The synthesis of this compound can introduce a variety of related substances. For instance, a plausible synthetic route involves the bromination of 3,4-difluorobenzaldehyde. This process can lead to several potential impurities:
-
Unreacted Starting Material: Residual 3,4-difluorobenzaldehyde.
-
Isomeric Impurities: Bromination at other positions on the aromatic ring, such as 5-Bromo-3,4-difluorobenzaldehyde or 6-Bromo-3,4-difluorobenzaldehyde.
-
Over-brominated Products: Dibrominated species, such as 2,5-Dibromo-3,4-difluorobenzaldehyde.
-
Oxidation Products: The corresponding benzoic acid derivative, 2-Bromo-3,4-difluorobenzoic acid, which can form upon exposure to air.
-
Residual Solvents and Reagents: Any solvents or reagents used in the synthesis and purification process.
The analytical methods chosen must be capable of separating and quantifying these potential impurities with high resolution and sensitivity.
Chromatographic Techniques: The Workhorses of Purity Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most powerful and commonly employed techniques for the separation and quantification of impurities in pharmaceutical intermediates. The choice between them hinges on the physicochemical properties of the analyte and its potential impurities, primarily volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC): Versatility for Non-Volatile Compounds
HPLC is a highly versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[1] For this compound and its potential impurities, which are relatively non-volatile solids, reversed-phase HPLC (RP-HPLC) is the method of choice.
1. Instrumentation and Conditions:
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV detector | A standard, reliable system for routine analysis. |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent retention and separation for aromatic compounds. The dimensions and particle size offer a good balance between resolution and analysis time. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A common mobile phase for RP-HPLC, providing good peak shape and separation. The formic acid helps to suppress the ionization of any acidic impurities, such as the corresponding benzoic acid. |
| Gradient | 0-15 min: 50-90% B15-20 min: 90% B20-21 min: 90-50% B21-25 min: 50% B | A gradient elution is necessary to separate compounds with a range of polarities, from the more polar starting material to potentially less polar dibrominated impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection Wavelength | 254 nm | Aromatic compounds typically exhibit strong absorbance at this wavelength. |
2. Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. This will be your sample solution.
-
Prepare a standard solution of this compound with a known purity in the same diluent at a similar concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection to protect the column from particulate matter.
3. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
For quantitative analysis of specific impurities, a calibration curve should be prepared using certified reference standards of those impurities.
Diagram: HPLC Experimental Workflow
References
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 2-Bromo-3,4-difluorobenzaldehyde Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of pharmaceutical and materials science, the precise identification of constitutional isomers is not merely an academic exercise; it is a critical determinant of a compound's efficacy, safety, and novelty. Isomers such as 2-Bromo-3,4-difluorobenzaldehyde and its positional variants serve as key building blocks in the synthesis of complex molecules. While they share the same molecular formula (C₇H₃BrF₂O) and mass, the spatial arrangement of their bromo and fluoro substituents profoundly alters their electronic, steric, and, consequently, spectroscopic properties. This guide provides an in-depth, comparative analysis of these isomers using fundamental spectroscopic techniques, explaining the causal relationships between molecular structure and spectral output.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR spectroscopy stands as the most powerful tool for the unambiguous structural elucidation of organic molecules. The chemical environment of each proton (¹H), carbon (¹³C), and fluorine (¹⁹F) nucleus is unique, resulting in distinct spectral signatures for each isomer.
Expertise & Experience: Why NMR Excels
The diagnostic power of NMR lies in its sensitivity to the electronic effects of substituents. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect and a moderate electron-donating mesomeric effect. Bromine is less electronegative but its influence, combined with the directing effects of the aldehyde group, creates a unique electronic map for each isomer. This directly impacts the magnetic shielding of nearby nuclei, leading to predictable and interpretable variations in chemical shifts (δ) and spin-spin coupling constants (J).
Proton (¹H) NMR Spectroscopy
In ¹H NMR, we focus on the aldehyde proton and the two remaining aromatic protons. The position and splitting patterns of these signals are paramount for differentiation.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: ~16 ppm.
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
Relaxation Delay (D1): 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the TMS signal.
Comparative Data Analysis: ¹H NMR
| Isomer | Aldehyde Proton (δ, ppm) | Aromatic Proton 1 (δ, ppm) | Aromatic Proton 2 (δ, ppm) | Key Differentiators |
| This compound | ~10.3 (s) | ~7.8 (ddd) | ~7.4 (ddd) | Aldehyde proton is a singlet. Two complex aromatic signals. |
| 3-Bromo-2,4-difluorobenzaldehyde | ~10.3 (d) | ~7.9 (dd) | ~7.2 (t) | Aldehyde proton is a doublet due to coupling with ortho-Fluorine. |
| 4-Bromo-2,6-difluorobenzaldehyde | ~10.4 (t) | ~7.3 (d) | - | Aldehyde proton is a triplet due to coupling with two ortho-Fluorines. Only one type of aromatic proton signal due to symmetry. |
| 2-Bromo-3,6-difluorobenzaldehyde | ~10.4 (s) | ~7.7 (td) | ~7.2 (td) | Aldehyde proton is a singlet. Two complex aromatic signals with different coupling patterns than the 2,3,4-isomer. |
Note: Chemical shifts are approximate and can vary with solvent and concentration. Coupling patterns are predicted based on established principles.
The most striking difference lies in the multiplicity of the aldehyde proton. In the 4-Bromo-2,6-difluorobenzaldehyde isomer, the aldehyde proton is flanked by two ortho-fluorine atoms, resulting in a characteristic triplet. For 3-Bromo-2,4-difluorobenzaldehyde , coupling to the single ortho-fluorine produces a doublet. The other isomers, lacking an ortho-fluorine, exhibit a singlet for the aldehyde proton, forcing differentiation based on the more complex splitting of the aromatic protons.
Fluorine (¹⁹F) NMR Spectroscopy
¹⁹F NMR is exceptionally sensitive to changes in the molecular environment, offering a wide chemical shift range that minimizes signal overlap.[1][2]
Experimental Protocol: ¹⁹F NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Acquire on a spectrometer equipped with a broadband or fluorine-specific probe.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment, often with proton decoupling to simplify the spectrum.
-
Spectral Width: ~200 ppm.
-
Reference: An external reference like CFCl₃ (δ 0.00 ppm) is common, though modern instruments can be internally referenced.[3]
-
-
Data Processing: Standard Fourier transformation and processing.
Comparative Data Analysis: ¹⁹F NMR
| Isomer | Fluorine Signal 1 (δ, ppm) | Fluorine Signal 2 (δ, ppm) | Key Differentiators |
| This compound | ~-125 to -135 (d) | ~-135 to -145 (d) | Two distinct doublets from F-F coupling. |
| 3-Bromo-2,4-difluorobenzaldehyde | ~-100 to -110 (d) | ~-130 to -140 (d) | Two distinct doublets, with the F at C2 being significantly deshielded by the adjacent aldehyde. |
| 4-Bromo-2,6-difluorobenzaldehyde | ~-105 to -115 (s) | - | A single singlet due to molecular symmetry. |
| 2-Bromo-3,6-difluorobenzaldehyde | ~-110 to -120 (d) | ~-130 to -140 (d) | Two distinct doublets with different chemical shifts and coupling constants compared to other isomers. |
Note: Chemical shifts are approximate and referenced to CFCl₃.
The symmetry of 4-Bromo-2,6-difluorobenzaldehyde makes it instantly identifiable by a single peak in its proton-decoupled ¹⁹F NMR spectrum. The other isomers will each show two distinct fluorine signals, typically doublets due to ³J(F-F) coupling. The precise chemical shifts will vary based on the proximity of the bromine and aldehyde groups.
Infrared (IR) Spectroscopy: A Functional Group Fingerprint
FTIR spectroscopy probes the vibrational frequencies of bonds within a molecule. While all isomers share the same functional groups, the electronic and steric effects of the substituents cause subtle but measurable shifts in these vibrational frequencies.
Expertise & Experience: Interpreting Vibrational Shifts
The primary diagnostic peaks for these aldehydes are the C=O stretch of the carbonyl group and the C-H stretch of the aldehyde.[4] Conjugation of the aldehyde with the aromatic ring typically lowers the C=O stretching frequency compared to aliphatic aldehydes.[4] The electron-withdrawing effects of the fluorine and bromine atoms will further influence this frequency. Additionally, the C-F and C-Br stretching vibrations and the aromatic C-H out-of-plane bending patterns in the fingerprint region (below 1500 cm⁻¹) are unique for each substitution pattern.[5]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and acquire the sample spectrum.
-
Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mandatory Visualization: FTIR Analysis Workflow
Caption: Workflow for comparative FTIR analysis using ATR.
Comparative Data Analysis: Key IR Absorptions (cm⁻¹)
| Isomer | C=O Stretch | Aldehyde C-H Stretch | C-F Stretch |
| This compound | ~1705-1715 | ~2730, ~2830 | ~1200-1250 (multiple) |
| 3-Bromo-2,4-difluorobenzaldehyde | ~1695-1705 | ~2730, ~2830 | ~1200-1250 (multiple) |
| 4-Bromo-2,6-difluorobenzaldehyde | ~1710-1720 | ~2740, ~2840 | ~1200-1250 (strong, sharp) |
| 2-Bromo-3,6-difluorobenzaldehyde | ~1700-1710 | ~2735, ~2835 | ~1200-1250 (multiple) |
Note: Wavenumbers are approximate.
The C=O stretching frequency is sensitive to the electronic environment. In 4-Bromo-2,6-difluorobenzaldehyde , the two ortho-fluorine atoms exert a strong inductive pull, which tends to increase the C=O bond order and shift the frequency to a higher wavenumber compared to the other isomers. While these shifts are small, they are often sufficient for differentiation when analyzing high-resolution spectra side-by-side. The most reliable distinctions will come from the unique combination of peaks in the 1500-600 cm⁻¹ fingerprint region.
Mass Spectrometry (MS): Confirming Mass and Uncovering Fragmentation Patterns
Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. For halogenated compounds, MS is particularly informative due to the characteristic isotopic distributions of bromine and chlorine.
Expertise & Experience: The Isotopic Signature of Bromine
The most crucial self-validating feature in the mass spectrum of these isomers is the molecular ion (M⁺) peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[6][7] This means that any fragment containing a single bromine atom will appear as a pair of peaks (an "isotopic doublet") of nearly equal intensity, separated by 2 mass-to-charge units (m/z). The molecular ion for C₇H₃BrF₂O will therefore appear as two peaks at m/z 220 and m/z 222 (for ⁷⁹Br and ⁸¹Br, respectively). The presence of this M⁺/M+2 pattern is definitive proof of a monobrominated compound.
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).
-
Ionization: Bombard the vaporized sample with high-energy electrons (~70 eV). This ejects an electron from the molecule, forming a radical cation (the molecular ion, M⁺•).
-
Mass Analysis: Accelerate the ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Mandatory Visualization: MS Fragmentation Logic
Caption: Key fragmentation pathways for bromodifluorobenzaldehyde isomers.
Comparative Data Analysis: Fragmentation Patterns
While the primary fragments (loss of H, CHO, Br) will be common to all isomers, the relative abundance of these fragments can differ.[8][9]
-
[M]⁺• (m/z 220/222): The molecular ion peak. Its presence and 1:1 isotopic pattern confirm the elemental formula.
-
[M-H]⁺ (m/z 219/221): Loss of the aldehyde hydrogen radical is a common fragmentation for benzaldehydes.[9]
-
[M-CHO]⁺ (m/z 191/193): Loss of the formyl radical (•CHO) yields the bromodifluorophenyl cation. This is often a very stable and abundant ion.[10][11]
-
[M-Br]⁺ (m/z 141): Loss of the bromine radical gives the difluorobenzoyl cation. This fragment will appear as a single peak, not a doublet, as the bromine has been lost.
Differentiation between isomers via MS relies on subtle differences in the relative intensities of these fragment ions. For example, steric hindrance or electronic effects in one isomer might favor one fragmentation pathway over another, leading to a different base peak. However, without a reference spectrum for each pure isomer, definitive identification by MS fragmentation alone is challenging and should be used in conjunction with NMR.
Conclusion: A Multi-Faceted Approach
The robust and unambiguous differentiation of this compound and its positional isomers is achievable through the systematic application of modern spectroscopic techniques.
-
NMR (¹H and ¹⁹F) is the most decisive method, providing direct structural information through chemical shifts and coupling patterns. The multiplicity of the aldehyde proton in ¹H NMR and the number of signals in ¹⁹F NMR are often sufficient for immediate identification.
-
FTIR serves as a rapid, confirmatory technique. While the spectra are similar, subtle shifts in the carbonyl frequency and unique patterns in the fingerprint region provide valuable corroborating evidence.
-
Mass Spectrometry is essential for confirming the molecular weight and the presence of bromine through its characteristic isotopic signature.
By integrating the data from these orthogonal techniques, researchers can confidently elucidate the correct isomeric structure, ensuring the integrity and reproducibility of their scientific endeavors.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. rsc.org [rsc.org]
- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Mass Spectrometry [www2.chemistry.msu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. scribd.com [scribd.com]
comparative study of different synthetic routes to 2-Bromo-3,4-difluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
2-Bromo-3,4-difluorobenzaldehyde is a key building block in the synthesis of a variety of pharmacologically active molecules and advanced materials. The strategic placement of the bromine and fluorine atoms on the aromatic ring provides a versatile platform for further chemical modifications, such as cross-coupling reactions and nucleophilic aromatic substitutions. The aldehyde functionality serves as a crucial handle for constructing more complex molecular architectures. Given its significance, the development of efficient and scalable synthetic routes to this intermediate is of paramount importance. This guide provides a comparative analysis of plausible synthetic methodologies for this compound, offering a critical evaluation of each approach to aid researchers in selecting the most suitable method for their specific needs.
Plausible Synthetic Strategies
Route 1: Ortho-Lithiation and Formylation of 1-Bromo-2,3-difluorobenzene
This approach is predicated on the well-established strategy of directed ortho-metalation (DoM), a powerful tool for the regioselective functionalization of aromatic rings. In this proposed route, the bromine atom in the starting material, 1-bromo-2,3-difluorobenzene, directs the lithiation to the adjacent C2 position. The resulting aryllithium species is then quenched with an appropriate formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group.
Route 2: Electrophilic Aromatic Bromination of 3,4-difluorobenzaldehyde
This classical approach involves the direct bromination of commercially available 3,4-difluorobenzaldehyde. The success of this route hinges on the regioselectivity of the electrophilic aromatic substitution reaction, which is governed by the directing effects of the existing substituents on the aromatic ring.
Comparative Analysis
| Parameter | Route 1: Ortho-Lithiation & Formylation | Route 2: Electrophilic Bromination |
| Starting Material | 1-Bromo-2,3-difluorobenzene | 3,4-difluorobenzaldehyde |
| Key Reagents | n-Butyllithium (n-BuLi), N,N-Dimethylformamide (DMF) | Brominating agent (e.g., Br₂, NBS), Lewis or Brønsted acid catalyst |
| Anticipated Yield | Potentially high, based on analogous reactions. | Variable, highly dependent on regioselectivity. |
| Regioselectivity | High, directed by the bromine atom. | Potentially low, risk of forming a mixture of isomers. |
| Number of Steps | Two steps from a common precursor (e.g., 2,3-difluoroaniline). | One step from a commercially available starting material. |
| Reaction Conditions | Cryogenic temperatures (-78 °C), inert atmosphere. | Typically mild to moderate temperatures. |
| Scalability | Feasible, but requires careful control of temperature and moisture. | Potentially more straightforward for large-scale synthesis if selectivity is high. |
| Safety Considerations | Use of pyrophoric n-BuLi requires specialized handling. | Handling of corrosive bromine and strong acids. |
Detailed Scientific Discussion and Mechanistic Insights
Route 1: Ortho-Lithiation and Formylation of 1-Bromo-2,3-difluorobenzene
The cornerstone of this route is the directed ortho-metalation (DoM) reaction. The fluorine atoms on the aromatic ring increase the acidity of the ring protons, facilitating deprotonation by a strong base like n-butyllithium. The bromine atom, although a deactivating group, can act as a directing group for ortho-lithiation. The lithiation is expected to occur selectively at the C2 position, which is ortho to the bromine and meta to one of the fluorine atoms. This high regioselectivity is a significant advantage of this method.
The subsequent formylation with DMF proceeds through a standard nucleophilic addition of the aryllithium to the carbonyl carbon of DMF, followed by hydrolysis to yield the desired aldehyde. A patent for the synthesis of the analogous compound, 2-bromo-5,6-difluorobenzaldehyde, from 1-bromo-3,4-difluorobenzene demonstrates the viability of this approach with a reported yield of 56%.
dot
Caption: Workflow for the synthesis of this compound via Ortho-Lithiation and Formylation.
Route 2: Electrophilic Aromatic Bromination of 3,4-difluorobenzaldehyde
This route is conceptually simpler, involving a single transformation from a readily available starting material. However, the challenge lies in controlling the regioselectivity of the bromination. The aldehyde group is a meta-directing and deactivating group, while the fluorine atoms are ortho, para-directing and deactivating groups.
The directing effects of the substituents are as follows:
-
-CHO group: Meta-directing.
-
Fluorine at C3: Ortho, para-directing (to C2, C4, and C6).
-
Fluorine at C4: Ortho, para-directing (to C3 and C5).
Considering these competing effects, the bromination of 3,4-difluorobenzaldehyde is likely to yield a mixture of isomers. The position most activated towards electrophilic attack would be C6, which is ortho to the C3-fluorine and meta to the aldehyde. The desired C2 position is sterically hindered and adjacent to the electron-withdrawing aldehyde group, making it a less favored site for electrophilic attack. Therefore, achieving a high yield of this compound via this route is expected to be challenging without the use of specific directing catalysts or conditions that could overcome the inherent electronic and steric factors.
dot
Caption: Workflow for the synthesis of this compound via Electrophilic Bromination.
Experimental Protocols (Proposed)
It is crucial to note that the following protocols are proposed based on analogous reactions and have not been experimentally validated for the specific synthesis of this compound. Researchers should exercise caution and perform small-scale trials with appropriate safety measures.
Protocol for Route 1: Ortho-Lithiation and Formylation of 1-Bromo-2,3-difluorobenzene
Materials:
-
1-Bromo-2,3-difluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Anhydrous Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (flame-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1-bromo-2,3-difluorobenzene (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add anhydrous DMF (1.5 eq) dropwise, ensuring the temperature remains below -70 °C.
-
Continue stirring at -78 °C for an additional 2 hours.
-
Allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Protocol for Route 2: Electrophilic Aromatic Bromination of 3,4-difluorobenzaldehyde
Materials:
-
3,4-difluorobenzaldehyde
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Iron(III) bromide (FeBr₃) or another suitable Lewis acid catalyst
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 3,4-difluorobenzaldehyde (1.0 eq) and dichloromethane.
-
Add the Lewis acid catalyst (e.g., FeBr₃, 0.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in dichloromethane dropwise from the dropping funnel.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.
-
If bromine color persists, add saturated aqueous Na₂S₂O₃ solution until the color disappears.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Analyze the crude product to determine the isomeric ratio.
-
If necessary, purify the desired this compound from the isomeric mixture by column chromatography or recrystallization.
Conclusion and Recommendation
Based on the analysis of analogous reactions and fundamental organic chemistry principles, Route 1, the ortho-lithiation and formylation of 1-bromo-2,3-difluorobenzene, is the more promising strategy for the selective synthesis of this compound. The high regioselectivity offered by the directed ortho-metalation is a significant advantage that is likely to lead to a cleaner reaction profile and a higher yield of the desired product. While this route requires more stringent reaction conditions, including cryogenic temperatures and the handling of pyrophoric reagents, the potential for a more efficient and predictable synthesis makes it the recommended approach for laboratory-scale preparations.
Route 2, the electrophilic bromination of 3,4-difluorobenzaldehyde, while simpler in execution, is likely to be plagued by poor regioselectivity, leading to a mixture of isomers that would require challenging purification. This would ultimately result in a lower overall yield of the target compound.
For researchers embarking on the synthesis of this compound, a thorough investigation of the ortho-lithiation conditions for 1-bromo-2,3-difluorobenzene is highly recommended as the most logical and efficient path forward.
A Comparative Guide to the Biological Activities of Compounds Derived from 2-Bromo-3,4-difluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Halogenated Benzaldehyde Scaffold
2-Bromo-3,4-difluorobenzaldehyde is a key building block in medicinal chemistry. Its unique substitution pattern, featuring a reactive aldehyde group and electron-withdrawing bromine and fluorine atoms, provides a scaffold for the synthesis of a diverse array of derivatives. The presence of halogens can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing membrane permeability, metabolic stability, and binding affinity to biological targets. This guide will explore the comparative biological activities of several major classes of compounds derived from this precursor, focusing on their anticancer, antimicrobial, and anti-inflammatory potential.
Comparative Analysis of Biological Activities
The aldehyde functionality of this compound serves as a versatile handle for the synthesis of various heterocyclic and acyclic compounds. Here, we compare the biological activities of four major classes of derivatives: Schiff bases, chalcones, pyrazoles, and hydrazones.
Schiff Bases: Potent Antimicrobial Agents
Schiff bases, formed by the condensation of this compound with various primary amines, have emerged as a promising class of antimicrobial agents. The imine or azomethine group (-C=N-) is a key pharmacophore that contributes to their biological activity.
Antimicrobial Activity:
The antimicrobial efficacy of Schiff bases derived from halogenated benzaldehydes is often attributed to their ability to chelate with metal ions in bacterial and fungal cells, disrupting essential enzymatic processes. Furthermore, the lipophilic nature of the 2-bromo-3,4-difluorophenyl moiety can facilitate the transport of the molecule across microbial cell membranes.
A comparative study of Schiff bases derived from various substituted benzaldehydes demonstrated that halogen-substituted derivatives often exhibit enhanced antimicrobial activity. For instance, Schiff bases derived from 4,6-difluoro-2-amino benzothiazole and various aromatic aldehydes have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. While a direct derivative of this compound was not reported in this specific study, the findings underscore the potential of fluorine and bromine substitutions in enhancing antimicrobial potency.
Data Summary: Antimicrobial Activity of Representative Schiff Bases
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| Benzaldehyde Schiff Bases | Escherichia coli | 62.5 - 250 | |
| Benzaldehyde Schiff Bases | Staphylococcus aureus | 62.5 | |
| Benzaldehyde Schiff Bases | Candida albicans | 62.5 - 250 |
Experimental Protocol: Synthesis of a Schiff Base Derivative
This protocol describes a general procedure for the synthesis of a Schiff base from this compound and a primary amine.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline)
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve equimolar amounts of this compound and the primary amine in ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
Workflow for Schiff Base Synthesis and Evaluation
Caption: General workflow for the synthesis and antimicrobial evaluation of Schiff bases.
Chalcones and their Pyrazole Derivatives: A Gateway to Anticancer and Anti-inflammatory Activity
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are synthesized via the Claisen-Schmidt condensation of an aldehyde and an acetophenone. Chalcones derived from this compound are of significant interest due to their potential as anticancer and anti-inflammatory agents. Furthermore, these chalcones can serve as precursors for the synthesis of pyrazole derivatives, which often exhibit enhanced biological activities.
Anticancer Activity:
Anti-inflammatory Activity:
Chalcones can be converted into pyrazole derivatives through cyclization with hydrazine. Pyrazoles are a well-known class of compounds with significant anti-inflammatory properties, often acting as inhibitors of cyclooxygenase (COX) enzymes. The synthesis of pyrazole derivatives from chalcones provides a pathway to novel anti-inflammatory agents. Studies on various pyrazole analogues have shown potent anti-inflammatory effects, in some cases exceeding that of the standard drug, diclofenac sodium.
Data Summary: Biological Activity of Chalcones and Pyrazoles
| Compound Class | Biological Activity | Key Findings | Reference |
| Fluoro-substituted Chalcones | Anticancer | IC50 values in the range of 0.029–0.729 µM against various cancer cell lines. | |
| Pyrazole Derivatives | Anti-inflammatory | Better activity compared to standard drugs like diclofenac sodium. | |
| Pyrazole Derivatives | Antimicrobial | MIC values as low as 0.25 µg/mL against E. coli and S. epidermidis. |
Experimental Protocol: Synthesis of a Chalcone and subsequent Pyrazole
Part A: Chalcone Synthesis (Claisen-Schmidt Condensation)
-
Dissolve this compound and a substituted acetophenone in ethanol.
-
Slowly add an aqueous solution of a strong base (e.g., NaOH or KOH) while stirring at room temperature.
-
Continue stirring for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated chalcone, wash with water, and recrystallize from ethanol.
Part B: Pyrazole Synthesis
-
Reflux the synthesized chalcone with hydrazine hydrate in a suitable solvent like ethanol or acetic acid for several hours.
-
Monitor the reaction by TLC.
-
After cooling, the pyrazole derivative often precipitates and can be collected by filtration and then recrystallized.
Logical Relationship: From Chalcone to Pyrazole
Caption: Synthetic pathway from a chalcone to a pyrazole derivative.
Hydrazones: Versatile Enzyme Inhibitors
Hydrazones are formed by the reaction of this compound with hydrazides. This class of compounds is known for its broad spectrum of biological activities, including enzyme inhibition.
Enzyme Inhibitory Activity:
Hydrazone derivatives have been investigated as inhibitors of various enzymes, including monoamine oxidases (MAOs) and cholinesterases. The inhibition of these enzymes is a key therapeutic strategy for neurodegenerative diseases like Parkinson's and Alzheimer's. The structural features of hydrazones, particularly the azomethine group, allow for diverse interactions with the active sites of these enzymes. For instance, certain hydrazone derivatives have shown potent and selective inhibition of MAO-A, with IC50 values in the nanomolar range, significantly more potent than the reference drug moclobemide. While specific data for hydrazones derived from this compound is limited in the provided results, a study on hydrazone derivatives of a similar 2,4-difluorophenyl pyrazole scaffold reported potent antimicrobial activity with MIC values as low as 0.78 µg/mL.
Data Summary: Enzyme Inhibitory and Antimicrobial Activity of Hydrazones
| Compound Class | Target | IC50/MIC | Reference |
| Phenylhydrazones | hMAO-A | 0.028 µM | |
| Difluorophenyl Pyrazole Hydrazones | S. aureus, MRSA, B. subtilis, A. baumannii | 0.78 µg/mL |
Experimental Protocol: Synthesis of a Hydrazone Derivative
-
A mixture of this compound and a suitable hydrazide (e.g., isonicotinic acid hydrazide) in a 1:1 molar ratio is refluxed in ethanol for a few hours.
-
A catalytic amount of an acid like glacial acetic acid can be added to facilitate the reaction.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed, and recrystallized.
Conclusion and Future Directions
The derivatives of this compound represent a rich source of biologically active compounds with therapeutic potential in diverse areas. Schiff bases have demonstrated significant promise as antimicrobial agents. Chalcones and their pyrazole derivatives are valuable scaffolds for the development of novel anticancer and anti-inflammatory drugs. Hydrazones exhibit potent enzyme inhibitory activity, suggesting their potential in the treatment of neurodegenerative diseases.
The structure-activity relationship studies, although not exhaustive for the 2-bromo-3,4-difluorophenyl moiety specifically, consistently highlight the positive influence of halogen substitutions on biological activity. The electron-withdrawing nature of bromine and fluorine atoms can modulate the electronic properties of the entire molecule, enhancing its interaction with biological targets.
Future research should focus on the synthesis and comprehensive biological evaluation of a wider range of derivatives of this compound. Systematic variation of the substituents on the second aromatic ring or the amine/hydrazide component will be crucial for elucidating detailed structure-activity relationships. In vivo studies of the most promising compounds are warranted to assess their therapeutic efficacy and pharmacokinetic profiles. The insights gained from such studies will undoubtedly pave the way for the development of new and effective therapeutic agents.
A Senior Application Scientist's Guide to the Cost-Benefit Analysis of 2-Bromo-3,4-difluorobenzaldehyde in Synthesis
Introduction: The Strategic Value of Fluorinated Benzaldehydes in Drug Discovery
In modern medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a well-established strategy for optimizing the physicochemical and pharmacokinetic properties of drug candidates.[1][2][3] Fluorine's high electronegativity and small atomic size can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[2][3] Among the diverse array of fluorinated building blocks, substituted benzaldehydes are particularly valuable due to the aldehyde group's versatility as a reactive handle for constructing complex molecular architectures.[2][4]
This guide provides a cost-benefit analysis of a specific, highly functionalized reagent: 2-Bromo-3,4-difluorobenzaldehyde . We will explore its utility in a common, yet critical, synthetic transformation and objectively compare its performance, cost, and safety profile against viable alternatives. This analysis is designed to empower researchers, chemists, and drug development professionals to make informed, data-driven decisions in reagent selection for their synthetic campaigns.
Part 1: In-Depth Analysis of this compound
This compound (CAS No: 1578156-21-4) is a trifunctionalized aromatic compound, offering three distinct points for synthetic elaboration: the aldehyde, the bromo substituent, and the difluorinated phenyl ring.[5] The bromine atom is particularly significant as it provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation.[6][7]
Application Showcase: Suzuki-Miyaura Cross-Coupling
The Suzuki reaction is a robust method for synthesizing biaryl compounds, a common motif in pharmaceuticals.[6][8] The presence of the bromine atom on the this compound ring makes it an excellent substrate for this transformation.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) complex, such as Pd(PPh₃)₄ or one generated in situ from a Pd(II) precursor like Pd₂(dba)₃ with a phosphine ligand, is essential. The palladium catalyst facilitates the key steps of oxidative addition to the aryl bromide bond, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst.[8][9]
-
Base: A base, typically potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[6][10]
-
Solvent System: A mixture of an organic solvent (like dioxane or DMF) and water is commonly used. The organic solvent solubilizes the organic reagents and catalyst, while water is necessary to dissolve the inorganic base.[10]
Experimental Protocol: Synthesis of 2-(4-methylphenyl)-3,4-difluorobenzaldehyde
This protocol describes a representative Suzuki coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
4-Methylphenylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
Tricyclohexylphosphine (PCy₃) (0.08 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane
-
Deionized Water
Procedure:
-
To a microwave vial or Schlenk flask, add this compound, 4-methylphenylboronic acid, and K₃PO₄.
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ and PCy₃ in 1,4-dioxane.
-
Add the catalyst solution to the reaction flask, followed by additional dioxane and deionized water (e.g., a 4:1 dioxane:water ratio).
-
Purge the reaction mixture with an inert gas (Argon or Nitrogen) for 15 minutes.
-
Heat the mixture with stirring. For microwave synthesis, irradiate at 120-135 °C for 20-30 minutes.[10] For conventional heating, stir at 85-100 °C for 5-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final biaryl product.
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Part 2: Comparative Analysis with Key Alternatives
The decision to use this compound should be made after considering viable alternatives. The choice of alternative is highly dependent on the synthetic goal. We will compare it with two logical competitors:
-
3,4-Difluorobenzaldehyde: An alternative for when the bromine "handle" is not needed, and subsequent chemistry will focus on the aldehyde or ring functionalization.
-
4-Bromo-2,6-difluorobenzaldehyde: An isomeric alternative that provides a different substitution pattern, which can be critical for structure-activity relationship (SAR) studies.
Data Presentation: Reagent Comparison
| Feature | This compound | 3,4-Difluorobenzaldehyde | 4-Bromo-2,6-difluorobenzaldehyde |
| CAS Number | 1578156-21-4[5] | 34036-07-2[11] | 537013-51-7[12] |
| Molecular Formula | C₇H₃BrF₂O[5] | C₇H₄F₂O[11] | C₇H₃BrF₂O |
| Key Reactive Sites | Aldehyde, Bromo (for coupling), Ring | Aldehyde, Ring | Aldehyde, Bromo (for coupling), Ring |
| Primary Use Case | Suzuki/Heck/Sonogashira coupling followed by aldehyde chemistry | Aldehyde chemistry (e.g., condensation, reduction), nucleophilic aromatic substitution | Isomeric diversification via coupling; SAR studies |
| Relative Cost | High | Low | High |
| Typical Purity | 95-97%[5][13] | ≥ 98%[11] | ~97% |
Cost-Benefit Analysis
-
Cost: this compound and its isomer, 4-Bromo-2,6-difluorobenzaldehyde, are specialty reagents and are significantly more expensive than the simpler 3,4-Difluorobenzaldehyde.[5] The cost is justified when a cross-coupling reaction is a critical step in the synthetic route. If the synthetic plan does not require a C-C bond formation at that position, using the brominated version is economically inefficient.
-
Synthetic Utility (Benefit): The primary benefit of the bromine atom is its utility as a handle for powerful palladium-catalyzed reactions. This enables the rapid and efficient construction of complex molecules that would be difficult to assemble otherwise. The specific 2-bromo-3,4-difluoro substitution pattern dictates the final regiochemistry of the product, which is a non-negotiable aspect of targeted drug design. The isomeric 4-bromo-2,6-difluoro analog offers a different vector for molecular growth, which is invaluable for exploring the chemical space around a lead compound.
-
Reaction Efficiency: While Suzuki couplings are generally high-yielding, the electronic nature of the fluorinated ring can influence reaction rates. The electron-withdrawing fluorine atoms can sometimes slow the initial oxidative addition step compared to non-fluorinated analogs, potentially requiring more forcing conditions or specialized catalyst systems.
Safety & Handling Comparison
Proper handling of all chemical reagents is paramount. Always consult the full Safety Data Sheet (SDS) before use.
| Reagent | GHS Pictogram(s) | Key Hazard Statements | Key Precautionary Statements |
| This compound | GHS07 (Exclamation Mark) | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[5] | P261: Avoid breathing dust/fume/gas. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |
| 3,4-Difluorobenzaldehyde | GHS07 (Exclamation Mark) | H302: Harmful if swallowed. H315: Causes skin irritation. H317: May cause an allergic skin reaction. H319: Causes serious eye irritation.[14] | P280: Wear protective gloves/eye protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[14] |
| 4-Bromo-2,6-difluorobenzaldehyde | GHS07 (Exclamation Mark) | H315: Causes skin irritation. H319: Causes serious eye irritation.[12] | P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water.[12] |
All three compounds are irritants and require standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.[12][15][16]
Part 3: Decision-Making Framework for Reagent Selection
Choosing the right building block is a critical decision that impacts project timelines, budget, and ultimate success. The following decision tree provides a logical framework for selecting between this compound and its alternatives.
Caption: Decision tree for selecting the optimal fluorinated benzaldehyde reagent.
Conclusion
This compound is a high-value, specialty reagent whose cost is justified by its unique synthetic utility. It is the optimal choice when a synthetic route leverages a palladium-catalyzed cross-coupling reaction to install a substituent at the C2 position of a 3,4-difluorobenzaldehyde core. Its specific substitution pattern provides a non-negotiable entry point to precisely targeted molecular architectures.
For synthetic plans that do not require this specific C-C bond formation, the more economical 3,4-Difluorobenzaldehyde is the superior choice. When exploring structure-activity relationships, isomeric bromodifluorobenzaldehydes like 4-Bromo-2,6-difluorobenzaldehyde become essential tools for accessing different chemical space. Ultimately, a thorough analysis of the total synthetic plan, desired final-product regiochemistry, and project budget—as outlined in this guide—will lead to the most logical and efficient choice of reagent.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. benchchem.com [benchchem.com]
- 5. aobchem.com [aobchem.com]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 11. chemimpex.com [chemimpex.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. calpaclab.com [calpaclab.com]
- 14. 3,4-ジフルオロベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-3,4-difluorobenzaldehyde
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in synthesis and application but also an unwavering commitment to safety and environmental stewardship. 2-Bromo-3,4-difluorobenzaldehyde, a halogenated aromatic aldehyde, is a valuable building block in organic synthesis. However, its chemical nature necessitates rigorous protocols for its handling and, critically, its disposal. This guide provides a direct, procedural framework for managing this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards. The causality behind each step is explained to foster a deeper understanding of safe laboratory practices.
Hazard Profile and Essential Protective Measures
Understanding the inherent risks of a compound is the foundation of its safe management. This compound is classified with specific hazards that dictate the required level of personal protection.
Table 1: Hazard Identification for this compound
| Hazard Class | GHS Pictogram | Hazard Statement | Precautionary Statement Examples |
| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark)[1] | H302: Harmful if swallowed[1] | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. P330: Rinse mouth. |
| Skin Irritation (Category 2) | GHS07 (Exclamation Mark) | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Eye Irritation (Category 2A) | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
*Note: Skin and eye irritation classifications are based on data for structurally similar isomers and represent best practices for handling.[2]
Mandatory Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist item; it is a critical barrier between the researcher and potential chemical exposure.
-
Eye and Face Protection: Wear tightly fitting safety goggles approved under standards such as NIOSH (US) or EN 166 (EU).[3] A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory.[4][5] Gloves must be inspected for integrity before each use and disposed of properly after handling the chemical, even if no direct contact occurred.[3] This prevents the secondary contamination of surfaces and equipment.
-
Protective Clothing: A standard laboratory coat, long pants, and closed-toe shoes are required to protect the skin.[4][5]
-
Respiratory Protection: All handling of this compound solid should occur within a certified chemical fume hood to control exposure to dust.[3][5] Avoid any operations that could generate dust in an open environment.
Spill Management Protocol
An accidental spill is a foreseeable emergency. A rapid, informed response is critical to mitigating hazards. The following protocol outlines the decision-making process and necessary actions for managing a spill.
Spill Response Workflow
The logical flow for responding to a chemical spill is outlined below. This workflow ensures that assessment, safety, and containment are prioritized before cleanup.
Caption: Decision workflow for responding to a this compound spill.
Step-by-Step Spill Cleanup Procedure (Minor Spills < 5g)
-
Alert & Isolate: Alert personnel in the immediate vicinity. Restrict access to the spill area.
-
Don PPE: Before approaching the spill, don the full PPE as described in Section 1.
-
Clean Up:
-
Gently sweep the solid material together using a brush and dustpan made of compatible, non-sparking materials.[6] Crucially, do not use a vacuum cleaner unless it is HEPA-filtered and specifically rated for hazardous dust, as this can disperse fine particles into the air.
-
Place the swept-up solid into a heavy-duty plastic bag or a designated hazardous waste container.[7]
-
-
Decontaminate:
-
Wipe the spill area with a damp paper towel to pick up any remaining powder.[7] Be careful not to use excessive liquid that could cause the spill to spread.
-
Follow with a wash of the area using a mild soap and water solution.[8]
-
All materials used for cleanup (paper towels, wipes) are considered contaminated and must be placed in the same hazardous waste bag.
-
-
Package and Label:
-
Seal the waste bag securely. Double-bagging is recommended.
-
Attach a hazardous waste label to the outer bag, clearly identifying the contents as "this compound spill debris."
-
-
Final Steps: Remove and dispose of contaminated gloves and other PPE properly. Thoroughly wash your hands and any exposed skin with soap and water. Report the incident to your laboratory supervisor.
Standard Disposal Procedures
The disposal of this compound is governed by its classification as a halogenated organic compound. Such compounds are subject to strict environmental regulations. Landfill disposal is not an appropriate option.
Protocol for Unused or Waste Product
-
Designate a Waste Container: Use a dedicated, clearly labeled hazardous waste container for solid this compound waste. The container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, tight-fitting lid.
-
Collect Waste: Place unwanted or expired product directly into this designated container. Do not mix it with other waste streams, especially incompatible chemicals (see Table 2).
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound." The accumulation start date should also be clearly visible.
-
Storage: Store the waste container in a cool, dry, well-ventilated area, such as a designated satellite accumulation area or main hazardous waste storage room.[4] It must be stored away from heat sources and incompatible materials.[9]
-
Arrange for Disposal: Once the container is nearly full, or in accordance with your institution's policies, arrange for pickup by your Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2] The standard and accepted disposal method for this type of waste is high-temperature incineration at a permitted facility.[10][11] This process is necessary to ensure the complete destruction of the halogenated aromatic ring, preventing the release of persistent organic pollutants into the environment.
Disposal of Contaminated Labware
-
Disposable Items: Gloves, weigh boats, and paper towels contaminated with the compound must be collected in a sealed, labeled hazardous waste bag for incineration.[11]
-
Non-Disposable Glassware: Glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone or ethanol) in a fume hood. This rinse solvent must be collected as halogenated hazardous waste. After the initial rinse, the glassware can be washed normally. Never evaporate the rinse solvent in the fume hood; it must be collected for disposal.
Regulatory Compliance and Chemical Incompatibilities
Adherence to these protocols is not just a matter of best practice but of regulatory compliance. In the United States, the management and disposal of this chemical waste fall under the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard.[12][13]
Preventing Hazardous Reactions
Storing and handling chemical waste requires an awareness of chemical incompatibilities to prevent dangerous reactions.
Table 2: Chemical Incompatibility Data
| Class of Compound | Incompatible Materials | Rationale for Segregation |
| This compound | Strong Oxidizing Agents (e.g., nitric acid, perchlorates, peroxides)[14] | Can cause violent or explosive reactions. |
| Strong Bases (e.g., sodium hydroxide, potassium tert-butoxide)[9] | May catalyze vigorous decomposition or polymerization reactions. | |
| Alkali Metals (e.g., sodium, potassium)[4][5] | Highly exothermic and potentially explosive reactions. |
By following these detailed procedures, laboratory professionals can handle and dispose of this compound with confidence, ensuring a safe working environment and protecting our shared ecosystem.
References
- 1. This compound | 1578156-21-4 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. ehs.providence.edu [ehs.providence.edu]
- 4. ipo.rutgers.edu [ipo.rutgers.edu]
- 5. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 6. ccny.cuny.edu [ccny.cuny.edu]
- 7. ehs.utk.edu [ehs.utk.edu]
- 8. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 9. fishersci.com [fishersci.com]
- 10. epa.gov [epa.gov]
- 11. uwlax.edu [uwlax.edu]
- 12. wku.edu [wku.edu]
- 13. 1910.1200 - Hazard Communication. | Occupational Safety and Health Administration [osha.gov]
- 14. fishersci.com [fishersci.com]
A Guide to the Safe Handling of 2-Bromo-3,4-difluorobenzaldehyde: From Personal Protection to Disposal
As a Senior Application Scientist, my primary objective extends beyond the mere application of chemical compounds; it is to foster a culture of safety and precision in the laboratory. 2-Bromo-3,4-difluorobenzaldehyde is a valuable building block in synthetic chemistry, but its handling demands a rigorous and informed approach to safety. This guide provides an in-depth, procedural framework for its safe use, grounded in established safety protocols and a deep understanding of its chemical nature. The causality behind each recommendation is explained to empower you, the researcher, to work not just safely, but intelligently.
Hazard Profile: Understanding the "Why" Behind the Precautions
Before handling any chemical, a thorough risk assessment is the bedrock of a safe experiment. Based on data from analogous compounds and safety data sheets (SDS), this compound is classified as a hazardous substance.[1][2][3] The primary hazards necessitate the stringent protective measures outlined in this guide.
-
Skin Irritation (Category 2): Direct contact can cause skin irritation.[1][2][3]
-
Serious Eye Irritation (Category 2/2A): The compound poses a significant risk to the eyes, causing serious irritation upon contact.[1][2][3]
-
Respiratory Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3): Inhalation of the dust or vapors can irritate the respiratory system.[1][2][3]
Some related brominated benzaldehydes are also classified as harmful if swallowed, warranting careful handling to prevent ingestion.[2] Furthermore, this compound is noted as being potentially air-sensitive, meaning its integrity and safety profile are best maintained when handled under an inert atmosphere.[1][4]
| Hazard Classification | GHS Category | Rationale for Precaution |
| Skin Corrosion/Irritation | Category 2 | Prevents inflammatory response upon dermal contact. |
| Serious Eye Damage/Irritation | Category 2 / 2A | Protects against significant, potentially damaging eye injury. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Avoids irritation and potential damage to the respiratory tract. |
The Core Protocol: Mandatory Personal Protective Equipment (PPE)
The selection of PPE is not a matter of preference but a direct response to the identified hazards. The goal is to create an impermeable barrier between you and the chemical.
Eye and Face Protection: The First Line of Defense
Due to the serious eye irritation risk, standard safety glasses are insufficient.
-
Required: Chemical splash goggles that provide a complete seal around the eyes, conforming to European Standard EN 166 or OSHA 29 CFR 1910.133.[1][4]
-
Causality: A sealed goggle design is critical to protect against fine dust particles and potential splashes, which are common when transferring solid reagents.
-
Best Practice: When handling larger quantities or performing operations with a higher risk of splashing (e.g., dissolution in a solvent), a face shield must be worn in addition to safety goggles.[5]
Hand Protection: Preventing Dermal Exposure
This compound is a known skin irritant. Therefore, glove selection and use are critical.
-
Required: Nitrile rubber gloves are suitable for incidental contact.[1]
-
Causality: Nitrile provides a good barrier against a range of chemicals and is effective for handling solids and making solutions.
-
Best Practice: Always inspect gloves for tears or punctures before use. For tasks involving prolonged handling or immersion, consider double-gloving or using a more robust glove material like neoprene.[5] Contaminated gloves must be removed immediately using the proper technique to avoid skin contact, and hands should be washed thoroughly.
Body Protection: Shielding Against Contamination
-
Required: A long-sleeved, fully-fastened laboratory coat. Wear appropriate clothing, including long pants and closed-toe shoes, to prevent skin exposure.[1][4]
-
Causality: This prevents accidental contact of the chemical with your skin from spills or airborne dust.
Respiratory Protection: Context-Dependent Necessity
-
Required for Routine Use: All handling of this compound solid must be performed within a certified chemical fume hood to ensure adequate ventilation.[1][4][6]
-
Causality: A fume hood effectively captures and removes dust and vapors at the source, preventing inhalation and respiratory irritation.
-
Required for Emergencies/Large Spills: In the event of a large spill or failure of ventilation controls, a NIOSH/MSHA or European Standard EN 136 approved respirator with an appropriate particulate filter is necessary.[1]
Step-by-Step Operational Workflow: A Self-Validating System
This procedural guide ensures safety at every stage of handling, from preparation to disposal.
Step 1: Preparation and Pre-Handling Checks
-
Verify Fume Hood: Confirm that the chemical fume hood has a current certification and is functioning correctly.
-
Assemble Materials: Gather all necessary glassware, reagents, and spill cleanup materials and place them inside the fume hood before introducing the chemical.
-
Locate Safety Equipment: Visually confirm the location and accessibility of the nearest safety shower and eyewash station.
-
Consult SDS: Have the Safety Data Sheet readily available for immediate reference.
Step 2: Donning and Doffing PPE
-
Donning Sequence: Put on your lab coat, followed by safety goggles, and finally, gloves. This sequence ensures that the gloves, the most likely item to become contaminated, are put on last.
-
Doffing Sequence: The removal process is critical to prevent cross-contamination. Remove gloves first, followed by the lab coat (turning it inside out as you remove it), and finally the goggles. Wash hands immediately and thoroughly with soap and water.
Step 3: Chemical Handling Inside the Fume Hood
-
Inert Atmosphere: As the compound can be air-sensitive, consider handling it under an inert gas like nitrogen or argon, especially for reactions sensitive to oxidation or moisture.[1][4]
-
Weighing and Transfer: To minimize dust generation, do not pour the solid from a height. Use a spatula to carefully transfer the material. Weigh the compound on weighing paper or in a tared container within the fume hood.
-
Dissolution: When preparing a solution, add the solid slowly to the solvent to avoid splashing.
Step 4: Waste Management and Disposal
-
Segregation is Key: This compound is a halogenated organic substance. All waste, including empty containers, contaminated gloves, and weighing paper, must be disposed of in a designated, clearly labeled "Halogenated Organic Waste" container.[7]
-
Container Management: Keep the waste container sealed when not in use. Do not overfill.
-
Final Disposal: The ultimate disposal of this hazardous waste must be conducted through an approved waste disposal plant in accordance with all local, state, and federal regulations.[1][2] Never dispose of this chemical down the drain.
Visualizing the Safe Handling Workflow
The following diagram illustrates the logical flow of operations, ensuring every critical safety step is accounted for in sequence.
Caption: A workflow diagram for the safe handling of this compound.
Emergency Response Plan
Even with meticulous planning, accidents can occur. Immediate and correct action is vital.
| Exposure Scenario | Immediate First Aid Response |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If symptoms (like coughing or shortness of breath) occur, call a poison center or doctor.[1] |
| Ingestion | Do NOT induce vomiting. Clean the mouth with water. Seek immediate medical attention.[2][8] |
| Small Spill | For spills contained within the fume hood, use an inert absorbent material to sweep up the solid. Place it into a sealed, labeled container for hazardous waste disposal. Avoid generating dust.[4][6] |
By internalizing not just the procedures but the scientific reasoning behind them, you build a foundation of deep trust in your own laboratory practices. This comprehensive approach ensures that the pursuit of scientific discovery is never compromised by a lapse in safety.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. 3-Bromo-4-fluorobenzaldehyde(77771-02-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
